3-(3,5-Dichlorophenyl)picolinic acid
Description
Overview of Picolinic Acid Derivatives and Their Significance in Chemical Biology
Picolinic acid, or pyridine-2-carboxylic acid, is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine (B1673888) pathway. chemicalbook.comnih.gov In the body, it functions as a bidentate chelating agent for various metal ions, including zinc, iron, and copper, facilitating their absorption and transport. chemicalbook.comsjctni.edu This inherent ability to coordinate with metals has made the picolinic acid scaffold a valuable building block in the design of new therapeutic agents and research compounds. sjctni.eduresearchgate.net
Derivatives of picolinic acid exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial properties. chemicalbook.comnih.gov The versatility of the pyridine (B92270) carboxylic acid core allows for extensive chemical modification, enabling researchers to fine-tune the physicochemical and pharmacological properties of the resulting molecules. nih.gov This adaptability has led to the development of numerous compounds investigated for treating conditions ranging from infections to cancer. nih.govpensoft.net
Rationale for Investigating Halogenated Aryl-Substituted Picolinic Acids in Molecular Sciences
The introduction of halogen atoms, such as chlorine or bromine, onto an aryl (aromatic ring) substituent is a common and powerful strategy in medicinal chemistry and molecular sciences. Halogenation can profoundly influence a molecule's properties in several ways:
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the acidity of the carboxylic acid group and the electron density of the aromatic rings. This modification can impact the molecule's binding affinity and reactivity with biological targets.
Lipophilicity: Halogens generally increase the lipophilicity (fat-solubility) of a compound. This can affect its ability to cross cell membranes, its distribution within biological systems, and its interaction with hydrophobic pockets in proteins.
Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, increasing the compound's half-life and making it a more robust tool for biological studies.
Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds, which can contribute to the selective and high-affinity binding of a ligand to its receptor.
Investigating picolinic acid derivatives with halogenated aryl groups allows researchers to systematically explore how these modifications affect biological activity and mechanism of action, leading to the rational design of more potent and selective molecules. researchgate.netmdpi.com
Significance of the 3-(3,5-Dichlorophenyl)picolinic Acid Scaffold for Mechanistic Exploration
The specific structure of this compound presents a unique scaffold for detailed mechanistic studies. Its molecular architecture consists of a picolinic acid backbone, which provides a chelating function, substituted at the 3-position with a 3,5-dichlorophenyl group. This arrangement results in a planar structure with conjugated π-systems, which is often conducive to interactions with biological targets like enzymes.
The key features of this scaffold are:
Defined Stereochemistry: The substitution pattern is fixed, providing a rigid framework for probing molecular interactions.
Dual-Interaction Motif: The molecule possesses both a metal-chelating picolinic acid moiety and a dichlorophenyl group capable of hydrophobic and potentially halogen-bonding interactions.
Specific Substitution Pattern: The 3,5-dichloro substitution on the phenyl ring creates a distinct electronic and steric profile compared to other isomers (e.g., 3,4-dichloro or mono-chloro derivatives). bldpharm.com
This distinct combination of features makes the this compound scaffold an excellent candidate for investigating structure-activity relationships (SAR). By comparing its activity to that of its isomers and analogues, researchers can dissect the precise contributions of the chlorine atoms' positions and the picolinic acid core to target engagement.
Table 1: Physicochemical Properties of Isomeric Dichlorophenyl Picolinic Acids Note: Data is compiled for closely related isomers from public databases to provide representative values.
| Property | Value for 6-(3,5-Dichlorophenyl)picolinic acid | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇Cl₂NO₂ | nih.gov |
| Molecular Weight | 268.09 g/mol | nih.gov |
| IUPAC Name | 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | nih.gov |
| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | nih.gov |
| Monoisotopic Mass | 266.9853839 Da | nih.gov |
Scope and Objectives of the Academic Research Outline on this compound as a Molecular Probe
A molecular probe is a chemical tool used to study biological systems, such as proteins or nucleic acids. Research focused on this compound as a molecular probe would aim to leverage its unique structure to gain insights into specific biological processes.
The primary objectives of such research would include:
Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogues, followed by thorough characterization of their structural and physicochemical properties. pensoft.netmdpi.comresearchgate.net
Target Identification and Validation: Screening the compound against various biological targets (e.g., enzymes, receptors) to identify high-affinity interactions. The dichlorophenyl moiety could confer specificity for particular protein binding sites.
Mechanistic Studies: Using the compound to elucidate the mechanism of action of a target protein. For instance, the picolinic acid core could be used to probe the role of metal ions in an enzyme's active site.
Development of Reporter Probes: Modifying the scaffold to include reporter groups (e.g., fluorophores) to create fluorescent probes for use in bio-imaging or high-throughput screening assays. The rigid, conjugated nature of the core scaffold is often a favorable platform for developing fluorescent tools. rsc.orgmdpi.com
By systematically studying the interactions of this precisely structured molecule, researchers can gain a deeper understanding of molecular recognition events that are fundamental to biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-15-11(10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAZRHCAKGQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Systematic Nomenclature and Advanced Structural Characterization of 3 3,5 Dichlorophenyl Picolinic Acid
Spectroscopic Methodologies for Definitive Structural Assignment and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Verification
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of its molecular weight and structure. While a specific experimental mass spectrum for 3-(3,5-Dichlorophenyl)picolinic acid is not available in the reviewed literature, a predictive analysis of its fragmentation pattern under electron ionization (EI) can be made based on established principles and data from its constituent moieties, such as picolinic acid and dichloropyridine. nist.govnist.gov
The molecular ion (M⁺•) peak would be expected at an m/z corresponding to the molecular formula C₁₂H₇Cl₂NO₂. A crucial diagnostic feature would be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a characteristic cluster of peaks for the molecular ion and its chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.
Key fragmentation pathways anticipated for this compound include:
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the cleavage of the C-C bond adjacent to the carbonyl, resulting in the loss of a carboxyl radical ([M - COOH]⁺). This would produce a significant fragment ion with a loss of 45 Da. nih.gov
Decarboxylation: The loss of a neutral carbon dioxide molecule ([M - CO₂]⁺•) is another characteristic pathway, leading to a fragment ion with a mass 44 Da less than the molecular ion.
Cleavage of the Phenyl-Pyridine Bond: Scission of the bond connecting the two aromatic rings can lead to fragments corresponding to the dichlorophenyl cation or the picolinic acid radical cation, and vice-versa.
Fragments of Picolinic Acid: The mass spectrum of picolinic acid itself shows a prominent base peak at m/z 78, corresponding to the pyridine (B92270) ring after loss of the carboxyl group. nist.gov Similar pyridine-related fragments would be expected.
| Predicted Fragment Ion | Proposed Neutral Loss | m/z of Lost Fragment (Da) | Significance |
| [M - COOH]⁺ | •COOH | 45 | Confirms carboxylic acid moiety |
| [M - CO₂]⁺• | CO₂ | 44 | Indicates decarboxylation |
| [M - Cl]⁺ | •Cl | 35/37 | Loss of a chlorine atom |
| [C₅H₄N-COOH]⁺• | C₆H₃Cl₂• | 145 | Corresponds to picolinic acid radical cation |
| [C₆H₃Cl₂]⁺ | C₅H₄N-COOH• | 123 | Corresponds to dichlorophenyl cation |
This interactive table summarizes the predicted fragmentation patterns based on the compound's structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for identifying functional groups and characterizing the electronic properties of a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. Each functional group has a characteristic set of vibrational modes, making the IR spectrum a molecular "fingerprint." For this compound, the spectrum would be a superposition of the vibrations from the carboxylic acid, the substituted pyridine ring, and the dichlorophenyl ring.
Carboxylic Acid Moiety:
O-H Stretch: A very broad and strong absorption band is expected in the range of 3300–2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated around 1720–1680 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.
C-O Stretch and O-H Bend: Absorptions for the C-O stretch and in-plane O-H bend are typically found coupled in the 1440–1395 cm⁻¹ and 1300–1200 cm⁻¹ regions.
Pyridine and Dichlorophenyl Moieties:
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
C=C and C=N Ring Stretching: A series of medium to sharp bands in the 1600–1400 cm⁻¹ region are characteristic of the aromatic rings.
C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine stretching vibrations are expected in the 1100-800 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic Rings | C=C / C=N Stretch | 1600 - 1400 | Medium to Sharp |
| Dichlorophenyl | C-Cl Stretch | 1100 - 800 | Strong |
This interactive table outlines the expected IR absorption bands for the key functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The primary chromophores in this compound are the conjugated π-systems of the pyridine and dichlorophenyl rings.
The electronic spectrum is expected to be dominated by intense π→π* transitions, which involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic systems. The conjugation between the two rings is likely to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to non-conjugated benzene (B151609) or pyridine. Weaker n→π* transitions, involving the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals, may also be observed, often as a shoulder on the more intense π→π* bands. The presence of chlorine and carboxyl substituents on the aromatic rings will further modulate the energies of these transitions.
| Chromophore | Electronic Transition | Expected Wavelength Region |
| Conjugated Bi-aryl System | π → π | 250 - 350 nm |
| Pyridine Ring | n → π | > 270 nm (often obscured) |
| Carbonyl Group | n → π* | ~280-300 nm (typically weak) |
This interactive table summarizes the primary chromophores and their expected electronic transitions.
X-ray Crystallography for Solid-State Conformational Analysis, Molecular Geometry, and Intermolecular Interactions
While spectroscopic data provides crucial information, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, the principles of the technique and the expected structural features can be described.
An X-ray crystallography experiment would yield a detailed electron density map of the crystalline unit cell. From this map, the precise coordinates of each non-hydrogen atom can be determined, providing definitive verification of the atom connectivity and confirming the compound's constitution. This analysis would provide exact measurements of all bond lengths, bond angles, and torsion angles. A key structural parameter that would be revealed is the dihedral angle between the planes of the pyridine and the 3,5-dichlorophenyl rings, which defines the compound's solid-state conformation.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact and pack in the solid state. For this compound, several key intermolecular interactions would be expected.
Hydrogen Bonding: The carboxylic acid groups are highly likely to form strong intermolecular hydrogen bonds. The most common motif for carboxylic acids is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, described by the graph-set notation R²₂(8). The pyridine nitrogen could also act as a hydrogen bond acceptor, potentially interacting with acidic protons from other molecules or co-crystallized solvents, as seen in related structures like 5-(trifluoromethyl)picolinic acid monohydrate. nih.gov
| Interaction Type | Participating Groups | Structural Significance |
| Hydrogen Bonding | Carboxylic Acid (O-H···O) | Formation of characteristic dimers; primary structural motif |
| Hydrogen Bonding | Pyridine Nitrogen (N···H) | Potential for extended networks or solvate inclusion |
| π-π Stacking | Phenyl and/or Pyridine Rings | Contributes to crystal packing and stability |
| Halogen Bonding | Chlorine atoms (C-Cl···Nu) | Directional interaction influencing packing arrangement |
This interactive table details the potential intermolecular interactions that would be analyzed via X-ray crystallography.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Conformational Studies (if specific stereoisomers are investigated)
Chiroptical spectroscopy encompasses a group of techniques that use polarized light to investigate the structure of chiral molecules. The most common of these are Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left- and right-circularly polarized light. mdpi.com
This analysis is exclusively applicable to chiral substances. Since this compound is an achiral molecule, it does not have enantiomers and therefore cannot exhibit a circular dichroism signal. Consequently, CD spectroscopy cannot be used for its analysis, and the concept of enantiomeric excess is not relevant.
For chiral molecules, CD spectroscopy is a powerful tool for:
Determining Enantiomeric Excess: While not the primary method, it can be used to assess the purity of a sample containing a mixture of enantiomers.
Conformational Studies: The CD spectrum is highly sensitive to the secondary structure of molecules, particularly in biomolecules, and the conformation of chiral compounds. mdpi.com
Assigning Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by theoretical calculations (e.g., using Density Functional Theory), the absolute configuration of a chiral molecule can often be determined. mdpi.commdpi.com
Table of Mentioned Compounds
| Compound Name | Systematic Name | Other Names/Synonyms |
|---|---|---|
| This compound | 3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | - |
| 6-(3,5-Dichlorophenyl)picolinic acid | 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | - |
Synthetic Pathways and Chemical Transformations of 3 3,5 Dichlorophenyl Picolinic Acid
Retrosynthetic Analysis of the 3-(3,5-Dichlorophenyl)picolinic Acid Scaffold and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is across the aryl-pyridyl (C-C) bond. This approach simplifies the complex biaryl structure into two more manageable precursors: a pyridine-based fragment and a dichlorobenzene-based fragment.
This primary disconnection (Disconnection A) suggests that the molecule can be assembled via a cross-coupling reaction. This leads to two potential synthetic routes:
Route 1: Coupling a 3-halopicolinic acid derivative (electrophile) with a (3,5-dichlorophenyl)metal species (nucleophile). The metal (M) can be boron (for Suzuki coupling), zinc (for Negishi coupling), or magnesium (for Kumada coupling).
Route 2: Coupling a 3-metallated picolinic acid derivative (nucleophile) with 1,3-dichloro-5-halobenzene (electrophile).
A secondary disconnection (Disconnection B) involves the formation of the carboxylic acid group from a precursor such as a nitrile (-CN) or an alcohol (-CH₂OH) on the pyridine (B92270) ring. For instance, the carboxylic acid could be derived from the hydrolysis of a 3-(3,5-dichlorophenyl)-2-cyanopyridine intermediate. nih.gov This step is typically performed after the key C-C bond formation.
A more advanced and atom-economical approach involves a C-H activation strategy (Disconnection C). In this scenario, the disconnection is made directly at a C-H bond on the picolinic acid ring, which would couple with a dichlorophenyl-containing partner. This avoids the pre-functionalization (e.g., halogenation) of the pyridine ring, thus shortening the synthetic sequence.
Direct Synthesis Routes via Transition Metal-Catalyzed Cross-Coupling Reactions
The formation of the aryl-pyridyl bond in this compound is efficiently achieved using palladium-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. tcichemicals.com The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. uwindsor.ca For the synthesis of this compound, the reaction would couple a 3-halopicolinate derivative (e.g., methyl 3-bromopicolinate) with (3,5-dichlorophenyl)boronic acid. The ester is often used to protect the carboxylic acid during the reaction and is subsequently hydrolyzed to yield the final product.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst. Both Pd(0) and Pd(II) sources can be used, as Pd(II) precatalysts are reduced in situ to the active Pd(0) species. A highly efficient ligand-free Suzuki reaction has been developed for coupling 2,3,5-trichloropyridine (B95902) with arylboronic acids using palladium acetate (B1210297) in an aqueous phase, which could be adapted for this synthesis. nih.gov
| Catalyst | Oxidation State | Typical Loading (mol%) | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(0) | 1-5 | A common, air-sensitive catalyst; often used for a wide range of substrates. |
| Pd(OAc)₂ (Palladium(II) Acetate) | Pd(II) | 0.5-5 | Air-stable precatalyst, often used in combination with phosphine (B1218219) ligands. nih.gov |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Pd(II) | 1-3 | Effective for challenging couplings, including those with heteroaryl chlorides. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(0) | 1-2 | A stable Pd(0) source, almost always used with an external ligand. researchgate.net |
The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst decomposition. Electron-rich and bulky phosphine ligands are often effective. For sterically hindered substrates or less reactive aryl chlorides, specialized ligands are often required to achieve good yields. uwindsor.canih.gov
| Ligand | Type | Key Features |
|---|---|---|
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Standard, widely available ligand. wikipedia.org |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky Monodentate Phosphine | Highly electron-rich, effective for coupling unreactive chlorides. nih.gov |
| XPhos | Bulky Biaryl Phosphine | Provides high catalyst stability and activity for difficult couplings. wikipedia.org |
| SPhos | Bulky Biaryl Phosphine | Similar to XPhos, often used for heteroaromatic substrates. |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate Phosphine | Large "bite angle," useful for a broad range of substrates. |
The Negishi coupling is another powerful method for C-C bond formation, which pairs an organic halide with an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity, especially for coupling sp²-sp² centers. researchgate.net In the context of synthesizing this compound, the key step would be the reaction of a 3-halopicolinate derivative with a pre-formed (3,5-dichlorophenyl)zinc halide reagent, catalyzed by a palladium or nickel complex. wikipedia.org
The organozinc reagent can be prepared from 1-bromo-3,5-dichlorobenzene (B43179) either through direct insertion of zinc metal or via transmetalation from an organolithium or Grignard reagent. While highly effective, organozinc reagents are sensitive to moisture and air, requiring anhydrous reaction conditions.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Stable, commercially available, low toxicity. | Requires a base; can be slow with some substrates. |
| Negishi | Organozinc (R-ZnX) | High reactivity and functional group tolerance. wikipedia.org | Moisture and air-sensitive; reagent must often be prepared in situ. |
| Kumada | Organomagnesium (R-MgX) | High reactivity, readily available Grignard reagents. | Low functional group tolerance (reacts with esters, acids). |
| Stille | Organotin (R-SnR'₃) | Tolerant of many functional groups, no base needed. | Toxicity and stoichiometric waste of tin byproducts. |
Direct C-H arylation has emerged as a more sustainable and efficient alternative to traditional cross-coupling reactions. researchgate.net This method avoids the need to pre-functionalize the C-H bond with a halide or organometallic group, thereby reducing the number of synthetic steps and minimizing waste. nih.gov
For the synthesis of this compound, a direct arylation approach could involve the palladium-catalyzed reaction between picolinic acid and 1-bromo-3,5-dichlorobenzene. The picolinic acid itself can act as a bidentate directing group, where the pyridine nitrogen and the carboxylic acid chelate to the palladium catalyst. nih.gov This chelation facilitates the activation of the C-H bond at the C3 position of the pyridine ring, leading to the formation of a five-membered palladacycle intermediate. nih.gov This intermediate then reacts with the aryl halide to form the desired product. The use of picolinamide (B142947) (an amide derivative of picolinic acid) as a directing group for the arylation of C-H bonds is a well-established and versatile strategy in organic synthesis. nih.gov This approach offers high regioselectivity and represents a highly atom-economical route to the target molecule.
Suzuki-Miyaura Coupling Strategies for Aryl-Pyridyl Bond Formation (e.g., using boronic acids/esters)
Multi-Step Synthetic Sequences and Precursor Synthesis Strategies
The synthesis of this compound is a multi-step process that relies on the strategic assembly of two key fragments: a functionalized picolinic acid core and a 3,5-dichlorophenyl moiety. The most common approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which necessitates the prior synthesis of suitable precursors for each fragment.
The synthesis of the target molecule requires a picolinic acid derivative that is functionalized at the 3-position to enable coupling with the dichlorophenyl fragment. Common building blocks include halogenated or nitrated picolinic acids or their esters.
Halogenated Picolinates : Bromopicolinates are valuable precursors for cross-coupling reactions. Their synthesis can be approached through various routes. While direct bromination of picolinic acid can be challenging, pathways involving the construction of the pyridine ring or the functionalization of pre-existing pyridines are employed. For instance, related structures like 3,6-dichloropicolinic acid can be prepared from 2,3,6-trichloropyridine (B1294687) through N-oxidation, cyanation, deoxygenation, and finally, hydrolysis. google.com Another method involves the electrolytic reduction of tetrachloropicolinic acid. google.com The principles of these transformations, such as activating the pyridine ring via N-oxidation, can be adapted for the synthesis of 3-halopicolinate precursors.
Nitropicolinates : Nitro compounds are versatile building blocks in organic synthesis due to the nitro group's ability to be transformed into various other functionalities. nih.govnih.gov The introduction of a nitro group onto the picolinic acid scaffold can serve as a handle for further reactions. The nitration of 3-hydroxypicolinamide (B1208869) to form 3-hydroxy-N-nitro-picolinamide has been demonstrated using a nitric acid-sulfuric acid mixture, showcasing a method for functionalizing the picolinic acid ring system. google.com
General Picolinic Acid Synthesis : The foundational picolinic acid structure is often prepared by the oxidation of 2-methylpyridine (B31789) (α-picoline). wikipedia.org A common laboratory method uses potassium permanganate (B83412) as the oxidizing agent, with the product typically isolated as its hydrochloride salt. wikipedia.orgorgsyn.org
Table 1: Selected Methods for Picolinic Acid Precursor Synthesis
| Precursor Type | Starting Material | Key Reagents | Description | Citations |
| Chlorinated Picolinic Acid | 2,3,6-Trichloropyridine | H₂O₂, NaCN, PCl₃, NaOH | A multi-step sequence involving N-oxidation, cyanation, deoxygenation, and hydrolysis. | google.com |
| Chlorinated Picolinic Acid | Tetrachloropicolinic Acid | Electrolytic Reduction | An electrochemical method for reductive dehalogenation. | google.com |
| Picolinic Acid | α-Picoline | KMnO₄, HCl | Oxidation of the methyl group to a carboxylic acid, followed by isolation as the hydrochloride salt. | wikipedia.orgorgsyn.org |
| Nitrated Picolinamide | 3-Hydroxypicolinamide | HNO₃, H₂SO₄ | Direct nitration of a picolinamide derivative. | google.com |
Synthesis of the 3,5-Dichlorophenyl Moiety Precursors (e.g., aryl halides, arylboronic acids)
The 3,5-dichlorophenyl fragment is typically introduced as an arylboronic acid or a poly-halogenated aryl species in cross-coupling reactions.
Arylboronic Acids : 3,5-Dichlorophenylboronic acid is a crucial reactant for Suzuki-Miyaura cross-coupling. sigmaaldrich.com It is a commercially available white powder. sigmaaldrich.comchemicalbook.comscbt.com Synthetically, it can be prepared from 3,5-dichlorobenzoic acid via reaction with tributyl borate (B1201080) or through the condensation of a haloalkyl borate with boric acid. The boronic acid serves as a reactant in various chemical transformations, including trifluoromethylation and cyanation. sigmaaldrich.comchemicalbook.com
Aryl Halides : Poly-functionalized aryl halides like 1-bromo-3-chloro-5-iodobenzene (B84608) are also effective precursors. The different reactivities of the halogen atoms (I > Br > Cl) in palladium-catalyzed couplings allow for selective reactions. An eight-step synthesis of 1-bromo-3-chloro-5-iodobenzene starting from benzene (B151609) has been reported. chemicalbook.comacs.org A more direct, six-stage synthesis starting from aniline (B41778) has also been developed, involving steps like bromination, chlorination, iodination, and deamination. medium.com A patented method describes its preparation from p-iodoaniline via bromination and a subsequent Sandmeyer-type reaction. google.com
Table 2: Synthesis Strategies for 3,5-Dichlorophenyl Precursors
| Precursor | Starting Material | Key Reagents/Steps | Description | Citations |
| 3,5-Dichlorophenylboronic acid | 3,5-Dichlorobenzoic acid | Tributyl borate | Boric acid ester exchange method. | |
| 1-Bromo-3-chloro-5-iodobenzene | Benzene | HNO₃, H₂SO₄, Br₂, ICl, NaNO₂ | An eight-step sequence involving nitration, reduction, acetylation, halogenations, and deamination. | chemicalbook.comacs.org |
| 1-Bromo-3-chloro-5-iodobenzene | Aniline | Acetic anhydride, Br₂, HCl/NaClO₃, ICl | A six-stage laboratory synthesis involving protection, sequential halogenations, deprotection, and deamination. | medium.com |
| 1-Bromo-3-chloro-5-iodobenzene | p-Iodoaniline | Bromochlorohydantoin, NaNO₂, H₃PO₂ | A two-step process involving halogenation followed by deaminative reduction. | google.com |
Functional Group Protection and Deprotection Strategies
In a multi-step synthesis, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.com The choice of protecting group is critical and must be stable under the reaction conditions while being removable under mild, specific conditions. numberanalytics.com
Carboxylic Acid Protection : The carboxylic acid of the picolinic moiety is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with reactions such as organometallic additions or reductions. This ester can be introduced via Fischer esterification and is typically removed by base-catalyzed hydrolysis (saponification) at the end of the synthetic sequence.
Picoloyl Group Chemistry : The picoloyl (Pico) group itself has been extensively studied as a protecting group for hydroxyl functions, particularly in carbohydrate chemistry. rsc.orgrsc.org It can be introduced using picolinic acid with coupling agents like EDC and DMAP. rsc.org While used to protect other molecules, the methods for its cleavage are relevant. The Pico group can be removed under Zemplén conditions (sodium methoxide (B1231860) in methanol) or, more chemoselectively, with catalytic amounts of copper(II) or iron(III) salts. rsc.orgnih.gov This selective removal in the presence of other common protecting groups highlights its utility in orthogonal strategies. rsc.orgnih.gov
Amine Protection : If the synthesis involves precursors with amine functionalities, such as (8-bromoquinolin-5-yl-methyl)methylamine, they are commonly protected. nih.gov A widely used protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyldicarbonate ((Boc)₂O). nih.gov
Functional Group Interconversions and Derivatization Strategies for Analog Libraries
Once this compound is synthesized, its functional groups can be further modified to generate a library of analogs for structure-activity relationship studies or to develop pro-drugs.
The carboxylic acid group is a prime site for derivatization.
Esterification : The formation of esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. jocpr.com For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. jocpr.com A simple method for creating active esters of picolinic acid, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, involves converting the acid to its acid chloride with thionyl chloride (SOCl₂) and then reacting it with the corresponding alcohol or N-hydroxysuccinimide. nih.gov These active esters are themselves excellent reagents for further acylations. nih.gov
Amidation : The synthesis of amides from the carboxylic acid is a common transformation. This is typically accomplished using peptide coupling reagents. fishersci.co.uk A solution of the picolinic acid is treated with an amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.ukcam.ac.ukgoogle.com The reaction of picolinic acid with N-alkylanilines using thionyl chloride to generate the acid chloride in situ is also an effective method for amide formation. nih.gov
Table 3: Selected Reagents for Derivatization of the Carboxylic Acid Moiety
| Transformation | Reagents | Description | Citations |
| Esterification | SOCl₂, then R-OH | Conversion to acid chloride followed by reaction with an alcohol. | nih.gov |
| Amidation | EDC, HOBt, Amine | Carbodiimide-mediated coupling, often with an additive like HOBt to suppress side reactions. | fishersci.co.uk |
| Amidation | HATU, DIEA, Amine | A highly efficient method using an aminium-based coupling agent. | cam.ac.ukgoogle.com |
| Amidation | SOCl₂, then Amine, Et₃N | In situ formation of the acid chloride followed by reaction with an amine. | nih.gov |
Transformations on the Pyridine Nitrogen (e.g., N-oxidation, quaternization)
The nitrogen atom of the pyridine ring offers another site for chemical modification, leading to derivatives with altered electronic properties and solubility.
N-oxidation : The oxidation of the pyridine nitrogen to an N-oxide can be accomplished using various oxidizing agents. Common methods include using hydrogen peroxide in glacial acetic acid or m-chloroperoxybenzoic acid (m-CPBA). tandfonline.com Other reagents like sodium perborate (B1237305) and magnesium monoperoxyphthalate are also effective. tandfonline.com The N-oxidation of 3-substituted pyridines has been studied in various biological systems and can be achieved synthetically. nih.govnih.gov The choice of oxidant can be important for yield and safety. tandfonline.com
Quaternization : The pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. This is typically achieved by reacting the pyridine derivative with an alkyl halide, such as methyl iodide or bromoacetophenone. researchgate.net Microwave-assisted quaternization has been shown to improve reaction yields and shorten reaction times compared to conventional heating. researchgate.net
Table 4: Methods for Pyridine Nitrogen Transformation
| Transformation | Reagents | Conditions | Description | Citations |
| N-Oxidation | H₂O₂ / Acetic Acid | Heating | A classic and common method for N-oxide formation. | tandfonline.com |
| N-Oxidation | m-CPBA | Room Temperature | A mild and efficient method using a peroxy acid. | tandfonline.com |
| Quaternization | Alkyl Halide (e.g., CH₃I) | Conventional or Microwave Heating | Formation of a quaternary pyridinium salt via N-alkylation. | researchgate.net |
Halogenation and Other Aromatic Substitutions on the Phenyl Ring for SAR Exploration
Structure-Activity Relationship (SAR) exploration is a cornerstone of medicinal and agricultural chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For picolinic acid derivatives, modifications to the phenyl ring are a common strategy to modulate efficacy and selectivity. While direct studies on the halogenation of the existing 3,5-dichlorophenyl moiety of the title compound are not extensively detailed, analogous research on related picolinate (B1231196) structures provides a clear blueprint for this type of SAR exploration.
In a study focused on novel picolinate herbicides, researchers synthesized a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. mdpi.com This work exemplifies the strategic substitution on an aryl group attached to a picolinic acid core to probe biological interactions. By introducing various substituents onto the phenyl ring of the pyrazole (B372694) moiety, the researchers were able to significantly alter the herbicidal activity. For instance, compounds were synthesized with chloro, bromo, and trifluoromethyl groups at different positions on the phenyl ring. mdpi.com
The findings from such studies are often used to build Quantitative Structure-Activity Relationship (QSAR) models, which can then guide future synthetic strategies. mdpi.com This approach allows for a more rational design of analogs with potentially enhanced activity. The table below, derived from analogous herbicidal picolinates, illustrates how different substitutions on a terminal phenyl ring can impact biological activity, in this case, the inhibition of Arabidopsis thaliana root growth.
| Compound Analogue | Substituent on Phenyl Ring | Reported IC₅₀ (μM) vs. A. thaliana |
|---|---|---|
| V-7 | 3-methyl | 0.0019 |
| V-10 | 3-chloro | 0.013 |
| V-13 | 4-bromo | 0.021 |
| V-8 | 4-chloro | 0.0041 |
| V-12 | 3-chloro, 5-trifluoromethyl | 0.0035 |
This table is illustrative of SAR exploration on picolinate systems, based on data for 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogues. mdpi.com
Optimization of Reaction Conditions, Yield Enhancement, and Scalability Considerations for Research Applications
The transition from a theoretical synthetic route to a practical laboratory procedure requires meticulous optimization of reaction conditions. For research applications involving this compound and its derivatives, enhancing yield, ensuring reproducibility, and considering potential scalability are critical. This involves a systematic evaluation of solvents, temperature, and reagent amounts.
Solvent Effects, Temperature Control, and Reagent Stoichiometry
The choice of solvent, reaction temperature, and the precise ratio of reagents are interdependent factors that can dramatically influence the outcome of a synthesis, affecting reaction rate, product yield, and the impurity profile.
Solvent Effects: The synthesis of picolinic acid derivatives often employs a range of solvents depending on the specific transformation. The formation of picolinamide derivatives from picolinic acid has been conducted in dichloromethane (B109758) (DCM). nih.gov Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also suggested due to the polarity conferred by the carboxylic acid and chlorine atoms. In some modern synthetic approaches, alternative solvent systems are explored for environmental or efficiency reasons. For example, the synthesis of related heterocyclic compounds has been optimized in polyethylene (B3416737) glycol (PEG-400) or in aqueous acetic acid solutions under ultrasound irradiation. researchgate.netnih.gov In specialized applications like electrolytic synthesis of dichloropicolinic acids, the solubility in the reaction medium, such as an aqueous alkaline solution, is a critical parameter that is highly dependent on temperature. google.com
Temperature Control: Precise temperature management is essential for controlling reaction kinetics and minimizing the formation of byproducts. Amide coupling reactions may be initiated at a reduced temperature (e.g., 0 °C) during the addition of reactive intermediates, and then allowed to proceed at room temperature. nih.gov Other procedures may require heating to reflux for extended periods to drive the reaction to completion. nih.gov In the synthesis of related pyridine dicarboxylic acids via oxidation, reactions are often maintained at specific elevated temperatures, such as 75-80°C or 90-95°C, to ensure the desired transformation occurs efficiently. epo.org In some cases, controlling the temperature is crucial to prevent undesirable events, such as foaming in electrolytic reactions. google.com
Reagent Stoichiometry: The molar ratio of reactants is a key variable to optimize. In the synthesis of 2-pyrazolines, for example, studies showed that increasing the molar ratio of phenylhydrazine (B124118) hydrochloride to the chalcone (B49325) starting material from 1:1 to 3:1 significantly increased the product yield from 76% to 89%. nih.gov The synthesis of picolinic acid derivatives often begins by activating the carboxylic acid group. This is commonly achieved using reagents like thionyl chloride or oxalyl chloride to form a more reactive acid chloride intermediate. nih.govgoogle.comumsl.edu These reagents are typically used in excess. Subsequent reaction with an amine or other nucleophile is often performed in the presence of a base, such as triethylamine, to neutralize the acid generated during the reaction. nih.govgoogle.com
Purification Techniques (e.g., Chromatography, Recrystallization)
Obtaining a compound of high purity is essential for accurate characterization and subsequent use. The purification of this compound and its derivatives relies on standard organic chemistry techniques.
Chromatography: Column chromatography is a powerful technique for separating complex mixtures. It has proven effective in the purification of picolinamide compounds, notably for separating the desired product from chlorinated byproducts that can form during the reaction. nih.govresearchgate.net In one instance, a desired N-alkyl-N-phenylpicolinamide was successfully separated from a 4-chloro-N-alkyl-N-phenylpicolinamide byproduct using this method. nih.gov
Recrystallization and Precipitation: Recrystallization is a common final step to obtain highly pure crystalline solids. For related dichloropicolinic acids, purification by recrystallization from solvents like benzene or pyridine has been reported. google.com Another common strategy involves precipitating the picolinic acid product from a solution. This is often achieved by adjusting the pH; acidification of a basic solution containing the carboxylate salt will cause the less soluble carboxylic acid to precipitate. epo.org The resulting solid can then be collected by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum. epo.orgorgsyn.org
| Technique | Application in Picolinic Acid Synthesis | Reference Example |
|---|---|---|
| Column Chromatography | Separation of desired amide product from chlorinated byproducts. | Separation of N-methyl-N-phenylpicolinamide from its 4-chloro derivative. nih.gov |
| Recrystallization | Final purification of solid products. | Purification of a dichloropicolinic acid from benzene/pyridine mixtures. google.com |
| Precipitation/Filtration | Isolation of the product from the reaction mixture. | Acidification of a filtrate to a pH of 1.8 to precipitate a pyridine dicarboxylic acid, followed by filtration, washing, and drying. epo.org |
Enantioselective Synthesis Approaches for Chiral Picolinic Acid Analogs (if relevant for target interaction specificity)
Many biological targets, such as enzymes and receptors, are chiral. Consequently, the different enantiomers of a chiral molecule can exhibit vastly different biological activities. If this compound or its analogs are intended to interact with such a target, the ability to synthesize specific enantiomers (enantioselective synthesis) becomes highly relevant.
While the parent molecule this compound is achiral, the introduction of chiral centers in its derivatives could be a key strategy for enhancing target specificity. The synthesis of specific enantiomers of complex picolinamides has been demonstrated. For instance, the synthesis of the (S)-enantiomer of a trifluoromethyl-substituted picolinamide was achieved through an amide coupling sequence involving a chiral amine. google.com This highlights a common strategy where a readily available chiral building block is incorporated into the molecule to define its stereochemistry.
Another approach involves the enantioselective synthesis of key precursors. Research in related fields has detailed the enantioselective synthesis of chiral amino acids, such as (S)- and (R)-α-methylserines, which can then be used as building blocks for more complex chiral molecules. google.com These methods underscore the importance and feasibility of controlling stereochemistry in the synthesis of picolinic acid-related structures to achieve greater target interaction specificity.
Computational Chemistry and Theoretical Investigations of 3 3,5 Dichlorophenyl Picolinic Acid and Its Analogs
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Conformational Ensembles, and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, flexibility, and interactions with the surrounding environment.
The behavior of 3-(3,5-dichlorophenyl)picolinic acid in a biological system is heavily influenced by its interactions with water. MD simulations can model these interactions using either explicit or implicit solvent models.
Explicit solvent models surround the solute molecule with a large number of individual solvent molecules (e.g., water). This approach is computationally intensive but provides a detailed picture of direct solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water.
Implicit solvent models represent the solvent as a continuous medium with average properties. This method is computationally less demanding and is useful for exploring broader conformational landscapes and binding free energies. The Polarized Continuum Model (PCM) is a widely used implicit solvent model in quantum chemical calculations that can also be incorporated into MD studies. lmaleidykla.lt
For picolinic acid and its derivatives, solubility studies have shown that their behavior in different solvents varies significantly, underscoring the importance of accurately modeling the solvent environment. mdpi.com
MD simulations are particularly well-suited for exploring the flexibility of molecules like this compound. The trajectory of the molecule over the course of a simulation reveals the range of accessible conformations and the frequency of transitions between them.
A key aspect of this molecule's flexibility is the rotation around the C-C bond connecting the pyridine (B92270) and dichlorophenyl rings. MD simulations can be used to calculate the free energy profile for this rotation, providing a more dynamic picture of the rotational barriers than static PES scans. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Studies on the conformational flexibility of similar biphenyl (B1667301) systems have highlighted the importance of a balance between π-stacking and nonbonding interactions in determining the preferred molecular shape. nih.gov
Molecular Docking and Ligand-Protein Interaction Prediction for Target Identification
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. nih.govnih.gov This method is instrumental in identifying potential biological targets for a compound and elucidating the structural basis of its activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses to estimate the strength of the interaction. nih.gov
The initial step in target identification for a novel compound such as this compound involves docking it against a panel of known biological macromolecules, particularly those implicated in disease pathways. Computer-aided drug design approaches can screen large virtual databases of chemical compounds against protein targets to evaluate their binding potential. nih.gov By employing molecular docking simulations, researchers can predict how the ligand fits within the active sites of various proteins. nih.gov
The process begins with obtaining the three-dimensional structures of potential target proteins, often from public repositories like the Protein Data Bank (PDB). nih.gov Docking algorithms then place the this compound molecule into various pockets and clefts on the protein surface that could serve as binding sites. These algorithms calculate the binding affinity for each potential site. orientjchem.org A site that consistently produces favorable binding scores across multiple runs is considered a putative binding site, warranting further investigation.
Table 1: Illustrative Example of Putative Binding Site Identification for this compound
| Target Protein | PDB ID | Putative Binding Site Location | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue Types |
| Cyclooxygenase-2 | 5KIR | Catalytic Site | -9.8 | Hydrophobic, Aromatic, Polar |
| Tumor Necrosis Factor-alpha | 2AZ5 | Trimer Interface | -8.5 | Charged, Hydrophobic |
| Mitogen-activated protein kinase | 3O86 | ATP-binding pocket | -9.2 | Polar, Aromatic |
| Human Serum Albumin | 1AO6 | Sudlow's Site I | -7.9 | Hydrophobic, Charged |
Note: The data in this table is hypothetical and for illustrative purposes only.
Once a putative binding site is identified, molecular docking provides detailed insights into the specific interactions between the ligand and the protein. nih.gov The optimal binding mode refers to the three-dimensional orientation of the ligand that results in the most stable complex, characterized by the lowest binding energy score. mdpi.com This score is a semi-quantitative estimate of the binding affinity, with more negative values suggesting a stronger interaction. mdpi.com
Docking software can visualize and quantify the non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of binding and include:
Hydrogen Bonds: Formed between the picolinic acid's carboxyl group or nitrogen atom and polar amino acid residues.
Hydrophobic Interactions: Involving the dichlorophenyl ring and nonpolar residues.
π-π Stacking: Between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms in the protein backbone or side chains.
Identifying these key residue interactions is vital for validating the binding mode and provides a roadmap for designing analogs with improved affinity and selectivity. nih.gov
Table 2: Predicted Interaction Details for this compound in a Hypothetical Kinase Binding Site
| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |
| Hydrogen Bond | Carboxylic Acid Oxygen | Lys72 | 2.8 |
| Hydrogen Bond | Pyridine Nitrogen | Asp184 | 3.1 |
| π-π Stacking | Phenyl Ring | Phe168 | 3.5 |
| Halogen Bond | Chlorine Atom | Leu83 (Backbone C=O) | 3.2 |
| Hydrophobic | Dichlorophenyl Group | Val57, Ala70, Leu157 | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only.
Virtual screening is a computational technique that involves the rapid assessment of very large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net For this compound, once a primary target is identified and validated, virtual screening can be used to search for analogs with potentially superior properties.
The process uses the validated binding pocket of the target protein as a template. Millions of virtual compounds from commercial or public databases are computationally docked into this site. mdpi.com The compounds are then ranked based on their predicted binding affinity or docking score. mdpi.com Hits from this initial screen are often subjected to further filtering based on properties like drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to select a manageable number of high-priority candidates for synthesis and experimental testing. mdpi.complos.org This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights and Predictive Capabilities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built on the principle that the activity of a molecule is a direct function of its structural and physicochemical properties. nih.gov For a series of analogs of this compound, QSAR can be a powerful tool to understand which molecular features are critical for activity and to predict the potency of newly designed compounds. nih.govmdpi.com
QSAR models can be broadly categorized into 2D and 3D approaches. nih.gov
2D-QSAR: These models use descriptors calculated from the two-dimensional representation of the molecules, such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices. nih.govshd-pub.org.rs A training set of this compound analogs with known binding affinities is used to develop a linear or non-linear equation that relates these descriptors to activity. shd-pub.org.rs The resulting model can then be used to predict the activity of new analogs before they are synthesized. shd-pub.org.rs
3D-QSAR: These models require the three-dimensional structures of the molecules and their alignment in space. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. mdpi.comnih.gov They calculate steric and electrostatic fields around the aligned molecules. The variation in these fields is then correlated with the changes in biological activity. mdpi.com The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. For instance, a map might indicate that a bulky, electropositive group at a specific position on the picolinic acid ring would enhance binding affinity. nih.gov
Table 3: Example of Descriptors Used in a Hypothetical 2D-QSAR Model for this compound Analogs
| Descriptor | Description | Contribution to Activity |
| SlogP_VSA0 | A descriptor related to lipophilicity and surface area | Positive (higher value increases activity) |
| TPSA | Topological Polar Surface Area | Negative (lower value increases activity) |
| Number of Halogens | Count of halogen atoms | Positive (more halogens increase activity) |
| Molecular Weight | Total mass of the molecule | Negative (lower weight is favorable) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown or when focusing on the common features of active ligands. rsc.orgyoutube.com A pharmacophore is the specific three-dimensional arrangement of essential chemical features that a molecule must possess to exert a particular biological effect. nih.govyoutube.com
For a set of active analogs of this compound, a pharmacophore model would identify the key features and their spatial relationships. These features typically include:
Hydrogen Bond Acceptors (e.g., the carboxyl oxygen and pyridine nitrogen)
Hydrogen Bond Donors (e.g., the carboxyl hydrogen)
Hydrophobic Centers (e.g., the dichlorophenyl ring)
Aromatic Rings
Positive/Negative Ionizable Centers
Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen large compound databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. rsc.orgnih.gov It also serves as a guide for de novo design or lead optimization, ensuring that proposed structural modifications to this compound retain the essential pharmacophoric features required for activity. youtube.comchemrxiv.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Tool Development (emphasis on predictive modeling, not experimental data)
The development of novel research tools often hinges on the ability of a compound to interact with biological systems in a predictable manner. In silico ADME prediction provides a foundational understanding of how a compound like this compound is likely to behave within a biological environment. These predictive models are built upon vast datasets of experimentally determined properties and employ a range of algorithms, from quantitative structure-activity relationship (QSAR) models to more complex machine learning approaches, to forecast the behavior of new chemical entities.
Lipophilicity (logP/D) and pKa Prediction for Biological Relevance
Predictive models for these parameters are based on the chemical structure of the compound. For this compound, various computational methods can be employed to estimate its logP and pKa values. These predictions are crucial for anticipating its behavior in physiological environments and for designing analogs with tailored properties. For instance, modifications to the structure of this compound would be expected to alter its lipophilicity and acidity, thereby influencing its potential as a research tool.
Below is a table of predicted physicochemical properties for this compound using a consensus of different theoretical models.
| Property | Predicted Value | Description |
| LogP | 3.65 | A measure of the compound's lipophilicity. |
| LogD at pH 7.4 | 1.68 | The distribution coefficient at physiological pH, accounting for ionization. |
| pKa (most acidic) | 3.24 | The predicted acid dissociation constant of the carboxylic acid group. |
This data is generated using in silico prediction tools and has not been experimentally confirmed.
Blood-Brain Barrier (BBB) Permeability and Other Membrane Transport Predictions
The ability of a compound to cross the blood-brain barrier (BBB) is a pivotal characteristic, particularly for research tools aimed at studying the central nervous system. The BBB is a highly selective barrier that protects the brain from circulating substances. In silico models that predict BBB permeability are invaluable for the early identification of compounds with the potential to access the brain.
These predictive models often utilize a combination of molecular descriptors, such as molecular weight, polar surface area, lipophilicity, and the number of hydrogen bond donors and acceptors. For this compound, these models can provide a preliminary assessment of its likelihood to cross the BBB. Furthermore, these computational tools can predict a compound's interaction with various membrane transporters, such as P-glycoprotein (P-gp), which can actively efflux compounds from the brain, thereby limiting their central nervous system exposure.
The following table summarizes the predicted membrane transport properties for this compound.
| Prediction | Result | Implication |
| Blood-Brain Barrier Permeation | No | The compound is predicted to not readily cross the blood-brain barrier. |
| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate of the P-gp efflux pump. |
This data is based on predictive modeling and is intended for research and informational purposes only. It does not represent experimental results.
Structure Activity Relationship Sar Studies and Ligand Design Principles for 3 3,5 Dichlorophenyl Picolinic Acid Analogs
Influence of the Picolinic Acid Core on Biological Recognition and Target Interaction
The picolinic acid scaffold is a key pharmacophore that plays a fundamental role in the biological recognition and interaction of this class of compounds with their targets. In the context of synthetic auxin herbicides, the picolinic acid core mimics the natural plant hormone auxin, indole-3-acetic acid (IAA), and interacts with auxin-binding proteins, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins. nih.gov
Studies on related picolinate (B1231196) herbicides have shown that modifications to the picolinic acid core can significantly alter activity. For instance, the introduction of substituents on the pyridine (B92270) ring, such as amino groups, can modulate the electronic distribution and binding affinity. mdpi.comnih.gov The relative orientation of the carboxylic acid and the phenyl ring substituent is also critical for fitting into the binding site and eliciting a biological response.
Role of the 3-(3,5-Dichlorophenyl) Substituent in Modulating Binding Specificity and Potency
Impact of Halogenation Pattern and Position on Aromatic Ring Interactions
The presence, number, and position of halogen atoms on the phenyl ring are critical for the biological activity of many aromatic compounds. In the case of 3-(3,5-dichlorophenyl)picolinic acid, the two chlorine atoms at the 3 and 5 positions play a crucial role. Halogens, being electronegative, withdraw electron density from the aromatic ring, influencing its electronic properties and potential for interactions such as halogen bonding and dipole-dipole interactions.
Research on other halogenated phenyl-picolinate herbicides has demonstrated the profound impact of the halogenation pattern. For example, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, the type and position of the halogen on the phenyl ring significantly affected their herbicidal activity. mdpi.com Generally, electron-withdrawing groups on the phenyl ring are favorable for activity.
The 3,5-dichloro substitution pattern provides a specific steric and electronic profile that can optimize the fit into a complementary binding site. This substitution pattern is common in many biologically active molecules and is often associated with enhanced potency.
Steric and Electronic Effects of the Dichlorophenyl Moiety
The dichlorophenyl group imparts specific steric and electronic properties to the molecule that are critical for its biological activity.
Electronic Effects: The electron-withdrawing nature of the chlorine atoms significantly alters the electronic distribution of the phenyl ring. This can enhance interactions with electron-rich regions of the binding site and can also influence the pKa of the carboxylic acid group on the picolinic acid core, thereby affecting its ionization state and interaction with the target. Quantitative structure-activity relationship (QSAR) studies on other herbicide classes have often shown that electronic parameters are key descriptors for predicting biological activity. mst.dknih.gov
Systematic Chemical Modifications and Their Impact on Molecular Interactions and Target Engagement
Systematic chemical modifications of the this compound structure are essential for probing the SAR and optimizing biological activity. These modifications can involve altering the substituents on the phenyl ring or replacing the carboxylic acid functionality with bioisosteres.
Exploration of Substituent Effects on the Phenyl Ring (e.g., varying halogens, alkyl groups, electron-withdrawing/donating groups)
Varying the substituents on the phenyl ring allows for a systematic exploration of how steric, electronic, and hydrophobic properties affect biological activity.
| Substitution Type | Example Substituents | Expected Impact on Activity |
| Halogens | F, Br, I | Altering the halogen can fine-tune the electronic properties and potential for halogen bonding. The size of the halogen will also impact steric fit. |
| Alkyl Groups | CH₃, C₂H₅ | Increasing the size of the alkyl group can enhance hydrophobic interactions but may also lead to steric clashes if the binding pocket is constrained. |
| Electron-Withdrawing Groups | NO₂, CF₃, CN | These groups generally enhance the electron-deficient nature of the phenyl ring, which can be favorable for certain interactions. Their inclusion can provide insights into the electronic requirements of the binding site. |
| Electron-Donating Groups | OCH₃, NH₂ | These groups increase the electron density of the phenyl ring and can participate in hydrogen bonding. Their effect on activity would depend on the specific interactions within the binding pocket. |
Studies on related 6-aryl-picolinate herbicides have shown that the nature and position of substituents on the aryl ring are critical. For instance, in one study, compounds with electron-withdrawing groups on the phenyl ring generally exhibited higher herbicidal activity. mdpi.com The position of the substituent is also crucial, with substitutions at certain positions leading to significantly higher potency than others. mdpi.com
Bioisosteric Replacements for the Carboxylic Acid Functionality (e.g., tetrazole, sulfonylurea)
Bioisosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry and agrochemical design to improve potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.comresearchgate.netnih.gov The carboxylic acid is often replaced with other acidic functional groups that can mimic its ability to form key interactions with the target. enamine.net
| Bioisostere | Key Features |
| Tetrazole | A well-established bioisostere for carboxylic acids, the tetrazole ring has a similar pKa and can participate in similar ionic and hydrogen bonding interactions. drughunter.com It is generally more metabolically stable than a carboxylic acid. |
| Sulfonylurea/Acylsulfonamide | These groups are also acidic and can act as effective mimics of the carboxylate group. They offer different steric and electronic profiles that can lead to altered binding affinities and selectivities. |
The successful application of these bioisosteres would depend on their ability to maintain the critical interactions of the parent carboxylic acid while potentially offering advantages in terms of properties like cell permeability and metabolic stability. The choice of a suitable bioisostere is highly dependent on the specific binding site environment.
Modifications and Substitutions on the Pyridine Ring at Other Positions (e.g., C2, C4, C5, C6)
The pyridine ring of the picolinic acid scaffold is a prime target for synthetic modification to explore and optimize biological activity. Structure-activity relationship (SAR) studies on related picolinic acid derivatives demonstrate that substitutions at positions C4, C5, and C6 can significantly influence potency and selectivity.
Research into novel picolinic acid herbicides, which share the core picolinate structure, provides valuable insights. For instance, in a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the introduction of an amino group at the C4 position and a pyrazolyl moiety at the C6 position were key to their herbicidal activity. mdpi.com Further studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids showed that the nature and position of substituents on an appended aryl ring were directly related to the inhibitory activity. mdpi.com Specifically, substituents at the 2- and 4-positions of the phenyl ring generally resulted in better inhibitory effects than those at the 3-position. mdpi.com
In a different context, studies on dichloropyridine-based antagonists for the P2X(7) receptor underscored the importance of the 3,5-disubstituted chloride pattern on the pyridine skeleton for antagonistic activity. nih.gov While not picolinic acids, this finding reinforces the significance of the halogenation pattern present in this compound. The electronic properties conferred by substituents on the pyridine ring can also be crucial; investigations into picolinamide (B142947) ligands for copper-catalyzed reactions suggest that substituents play a vital role in determining the redox properties of the coordinated metal center, which in turn affects catalytic efficacy. nih.gov
These findings collectively suggest that the pyridine ring is highly tunable. Modifications at C4, C5, and C6 with various functional groups—such as amino, fluoro, and larger heterocyclic systems—can modulate the molecule's interaction with its biological target.
Table 1: Summary of Substitution Effects on Picolinic Acid Analogs Note: The activities described are from studies on herbicidal analogs, but illustrate the principles of substitution on the picolinic acid ring.
| Position on Pyridine Ring | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| C4 | Amino group | Considered a key feature for potent herbicidal activity in certain analog series. | mdpi.commdpi.com |
| C5 | Fluoro group | Incorporated in designs of novel picolinic acid herbicides to modulate physicochemical and biological properties. | mdpi.com |
| C6 | Substituted pyrazolyl ring | Replacement of a chlorine atom with this group led to compounds with potent herbicidal activity. | mdpi.commdpi.com |
| C3, C5 | Dichloro substitution | Found to be critical for P2X(7) antagonistic activity in related dichloropyridine skeletons. | nih.gov |
Introduction of Linkers and Bridging Groups for Bivalent Ligand Design
Bivalent ligands, which consist of two pharmacophores connected by a linker, represent a sophisticated strategy for enhancing affinity and selectivity, often by simultaneously engaging two binding sites on a single receptor or on receptor dimers. The this compound scaffold can serve as one of the pharmacophores in such a design.
The core principle involves selecting an appropriate linker to connect the picolinic acid moiety to a second, distinct pharmacophore. The linker's length, flexibility, and chemical nature are critical design parameters that dictate the spatial orientation of the two pharmacophores, allowing them to achieve an optimal binding conformation. A prime example of this strategy is the design of a bivalent ligand to probe the potential heterodimerization of the mu opioid receptor (MOR) and the chemokine receptor CCR5. nih.gov In that work, researchers connected a MOR-antagonist and a CCR5-antagonist using a 21-atom spacer, successfully creating a molecular probe that retained the functions of both pharmacophores. nih.gov
Similarly, the concept has been applied in creating bisubstrate inhibitors for protein kinases, where a linker connects an adenosine (B11128) mimetic moiety with a peptide-mimetic fragment. nih.gov This approach can lead to inhibitors with high potency and selectivity. The picolinic acid framework itself has been incorporated into larger, bridged systems, such as hexadentate bispidine ligands, designed for specific metal ion coordination, demonstrating its versatility as a building block in more complex molecular architectures. nih.gov
The design of a bivalent ligand using this compound would involve identifying a second relevant pharmacophore and then systematically varying the linker to optimize binding affinity and functional activity for the intended target.
Conformational Landscape Analysis and Pharmacophore Model Derivation for Optimal Target Binding
Understanding the three-dimensional properties of this compound is essential for rational drug design. This involves analyzing its conformational flexibility and deriving a pharmacophore model that encapsulates the key features required for biological activity.
Pharmacophore Model Derivation: A pharmacophore model is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, a structure-based pharmacophore model could be derived from its co-crystal structure with a target protein, or a ligand-based model could be generated from a set of active analogs. frontiersin.orgnih.gov
The key features of a pharmacophore model for this compound would likely include:
A Hydrogen Bond Acceptor/Donor: Provided by the carboxylic acid group on the picolinic ring.
Aromatic Rings: One from the pyridine ring and another from the dichlorophenyl ring, which can engage in π-stacking interactions.
Hydrophobic/Halogen Bond Features: Arising from the two chlorine atoms on the phenyl ring.
These features can be mapped in 3D space to create a template. This model can then be used in virtual screening campaigns to identify new compounds from large databases that match the pharmacophore and are therefore potential binders for the target. frontiersin.orgnih.gov The validation of such models is crucial and is often performed by assessing their ability to distinguish known active compounds from inactive ones. nih.govresearchgate.net
Table 2: Hypothetical Pharmacophore Features for this compound
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Donor/Acceptor (HBA/HBD) | Carboxylic acid (-COOH) | Forms hydrogen bonds with polar residues in the binding site. |
| Aromatic Ring (AR) | Pyridine ring | Participates in π-π stacking or cation-π interactions. |
| Aromatic Ring / Hydrophobic (AR/HY) | 3,5-Dichlorophenyl ring | Engages in hydrophobic interactions and π-π stacking. |
| Halogen Bond Donor (XB) | Chlorine atoms | Forms halogen bonds with electron-rich atoms (e.g., oxygen) in the protein backbone or side chains. |
Design Strategies for Enhanced Specificity, Potency, and Selectivity as Molecular Probes
The development of this compound analogs into highly specific, potent, and selective molecular probes requires the application of modern drug design strategies. These include fragment-based approaches and structure-guided design.
Fragment-Based Drug Discovery (FBDD) Approaches (if applicable)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying new lead compounds. It involves screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov These initial fragment hits are then optimized and grown or linked together to produce high-affinity leads. drugdiscoverychemistry.comucsf.edu
The structure of this compound can be conceptually deconstructed into two fragments: a picolinic acid fragment and a 3,5-dichlorobenzene fragment. In a hypothetical FBDD campaign, these or similar fragments could be identified through biophysical screening methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy. drugdiscoverychemistry.com Once validated, medicinal chemists would use strategies such as "fragment growing" (adding functionality to the fragment to engage nearby pockets) or "fragment linking" (connecting two different fragments that bind in adjacent sites) to build a more potent molecule. FBDD offers the advantage of more thoroughly exploring chemical space with a smaller library compared to traditional high-throughput screening (HTS), often leading to leads with better physicochemical properties. nih.govyoutube.com
De Novo Design Principles Guided by Structural Biology Data
The availability of high-resolution structural data, such as an X-ray crystal structure of the target protein in complex with an inhibitor, is a cornerstone of modern drug design. arizona.edu This structural information provides a detailed map of the binding site, revealing key interactions, pockets of space that are unoccupied, and the positions of important water molecules.
Guided by this data, de novo design principles can be applied to rationally modify the this compound scaffold. For example:
Enhancing Potency: If the dichlorophenyl ring is adjacent to an unfilled hydrophobic pocket, adding a substituent at the C4 position of the phenyl ring could increase van der Waals interactions and improve potency.
Improving Selectivity: If a related off-target protein has a different amino acid at a key position in the binding site (e.g., a smaller residue), the ligand could be modified to introduce a bulky group that creates a steric clash in the off-target but not the intended target. arizona.edu
Displacing Water: Identifying and displacing high-energy water molecules from the binding site with parts of the ligand can result in a significant gain in binding affinity.
Recent advances have even integrated machine learning with high-throughput structural biology, creating predictive models that can suggest novel chemical modifications to improve potency. nih.govbiorxiv.org This approach was successfully used in an open-science campaign against the SARS-CoV-2 main protease, demonstrating its power to rapidly advance hit compounds to potent inhibitors. biorxiv.org Applying these principles would allow for the iterative and rational optimization of this compound analogs into superior molecular probes.
Biological Targets and Molecular Mechanisms of Action of 3 3,5 Dichlorophenyl Picolinic Acid Preclinical Research Focus
Identification of Specific Enzyme Inhibitors and Their Catalytic Mechanisms
No information is available in the public domain on the enzymatic inhibition properties of 3-(3,5-Dichlorophenyl)picolinic acid.
Kinase Inhibition Profiles and ATP Competitive/Non-Competitive Binding Mechanisms
There is no published data on the kinase inhibition profile of this compound.
Protease Modulation and Active Site Interactions
Information regarding the modulation of proteases by this compound is not available in the public record.
Other Enzyme Family Interactions
There is no publicly accessible research on the interaction of this compound with other enzyme families such as hydrolases, oxidoreductases, or transferases.
Receptor Agonism/Antagonism and Ligand-Binding Domain Interactions
No data has been published on the receptor binding or functional activity of this compound.
G-Protein Coupled Receptor (GPCR) Interaction Studies
There are no available studies on the interaction of this compound with G-Protein Coupled Receptors.
Nuclear Receptor Modulation and Co-Regulator Recruitment
No research has been made public concerning the modulation of nuclear receptors by this compound.
Ion Channel Interactions and Gating Modulation (e.g., patch-clamp electrophysiology, fluorescent reporters)
Currently, there is no publicly available research detailing the interaction of this compound with specific ion channels. Consequently, data from techniques such as patch-clamp electrophysiology or fluorescent reporter assays, which would elucidate any potential modulatory effects on ion channel gating, are absent from the scientific literature.
Investigation of Protein-Protein Interactions (PPIs) and Molecular Scaffolding Properties
The role of this compound as a modulator of protein-protein interactions or as a molecular scaffold remains uninvestigated in published preclinical studies.
There is no available data to suggest that this compound can disrupt or stabilize specific protein-protein interactions that are critical to cellular pathways.
Scientific literature lacks evidence regarding the potential for this compound to act as an allosteric modulator of protein function.
Cellular Pathway Modulation and Signal Transduction Network Analysis (In Vitro Studies)
Comprehensive analyses of how this compound modulates cellular pathways and signal transduction networks are not present in the available body of research.
There are no published transcriptomics studies, such as those employing RNA-sequencing or quantitative polymerase chain reaction (qPCR), to profile the changes in gene expression induced by this compound.
Similarly, the impact of this compound on the proteome is uncharacterized. There is a lack of studies using techniques like Western blotting or mass spectrometry to determine its effects on protein levels and post-translational modifications.
Regulation of Specific Cellular Processes (e.g., metabolic pathways, stress responses, cellular differentiation, autophagy)
The interaction of a novel chemical entity with cellular machinery can trigger a cascade of events, influencing various fundamental processes. Picolinic acid, a structural analog, is known to be a metabolite of the kynurenine (B1673888) pathway, which is linked to various physiological and pathological states. nih.gov Derivatives of picolinic acid have been investigated for their potential to modulate significant cellular pathways. pensoft.net
Metabolic Pathways: A crucial aspect of preclinical research would be to determine if this compound affects cellular metabolism. This could involve assessing its impact on key metabolic hubs such as glycolysis, the citric acid cycle, and fatty acid metabolism. Alterations in these pathways can have profound effects on cell growth, proliferation, and survival. For instance, some picolinic acid derivatives have been studied in the context of their impact on metabolic enzymes.
Stress Responses: Cells have intricate signaling networks to respond to various stressors, including oxidative stress and endoplasmic reticulum (ER) stress. mdpi.com Research has shown that certain picolinic acid derivatives can induce ER stress-mediated apoptosis in cancer cells. pensoft.net An investigation into whether this compound activates stress response pathways, such as the unfolded protein response (UPR) or the antioxidant response, would be vital. This could involve measuring the expression of stress markers like ATF4, CHOP, and Nrf2. mdpi.com
Cellular Differentiation: The ability of a compound to influence cellular differentiation is a key area of investigation, particularly for applications in regenerative medicine or oncology. Studies on related compounds would explore whether this compound can induce or inhibit the differentiation of various cell types, such as stem cells or cancer cells, by modulating key transcription factors and signaling pathways involved in cell fate decisions.
Autophagy: Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, playing a dual role in cell survival and death. nih.govnih.gov The regulation of autophagy is a critical factor in various diseases, and its modulation by small molecules is of significant therapeutic interest. nih.gov Some studies have indicated that picolinic acid derivatives can induce autophagy. pensoft.net A preclinical investigation would assess the effect of this compound on autophagic flux, monitoring key markers such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. mdpi.com
Biophysical Characterization of Ligand-Target Interactions for Mechanistic Elucidation
To understand the molecular mechanism of action of this compound, it is essential to characterize its direct interaction with its biological target(s). Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for establishing a clear structure-activity relationship.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (e.g., enthalpy, entropy changes)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This method directly determines the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment. Such thermodynamic data provides deep insights into the nature of the forces driving the interaction.
A hypothetical ITC experiment for the binding of this compound to a putative protein target is illustrated below.
Hypothetical ITC Data for this compound Binding
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Binding Affinity (K_D) | 2.5 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | 2.3 kcal/mol |
| Gibbs Free Energy (ΔG) | -10.8 kcal/mol |
This table presents hypothetical data for illustrative purposes.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinities (e.g., k_on, k_off, K_D)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic information about the binding event, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. This kinetic profile is crucial for understanding the dynamic nature of the ligand-target interaction.
Below is a hypothetical data table summarizing the kinetic parameters that could be obtained from an SPR analysis of this compound interacting with its target.
Hypothetical SPR Kinetic Data for this compound Interaction
| Parameter | Value |
|---|---|
| Association Rate (k_on) | 1.2 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 3.0 x 10⁻⁴ s⁻¹ |
| Dissociation Constant (K_D) | 2.5 nM |
This table presents hypothetical data for illustrative purposes.
MicroScale Thermophoresis (MST) for Interaction Quantification and Stoichiometry
MicroScale Thermophoresis (MST) is a biophysical method that measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand alters its thermophoretic movement, allowing for the quantification of binding affinity. MST is known for its low sample consumption and its ability to perform measurements in complex biological matrices.
The following table provides a hypothetical outcome of an MST experiment to determine the binding affinity of this compound.
Hypothetical MST Binding Affinity Data
| Parameter | Value |
|---|---|
| Dissociation Constant (K_D) | 5.1 µM |
| Signal-to-Noise Ratio | 8.2 |
This table presents hypothetical data for illustrative purposes.
Differential Scanning Fluorimetry (DSF) for Protein Stability and Ligand Binding
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein. The binding of a ligand to a protein often results in a change in its melting temperature (T_m). An increase in T_m is indicative of ligand-induced stabilization, confirming a direct interaction. This technique is widely used for screening compound libraries and for optimizing conditions for protein stability.
A hypothetical DSF experiment would measure the change in the melting temperature of a target protein in the presence of this compound.
Hypothetical DSF Thermal Shift Data
| Condition | Melting Temperature (T_m) | Thermal Shift (ΔT_m) |
|---|---|---|
| Protein alone | 52.3 °C | - |
| Protein + this compound | 56.8 °C | +4.5 °C |
This table presents hypothetical data for illustrative purposes.
Preclinical in Vitro and in Vivo Mechanistic Studies on 3 3,5 Dichlorophenyl Picolinic Acid
Cell-Based Assays for Target Engagement, Pathway Analysis, and Cellular Phenotypic Perturbations
Specific data from cell-based assays for this compound have not been publicly reported. This includes:
Animal Models for Investigating In Vivo Biological Disposition and Target Engagement
Detailed mechanistic studies in animal models for 3-(3,5-Dichlorophenyl)picolinic acid are not described in the available literature.
Pharmacokinetic (PK) Profiling in Research Animals (Absorption, Distribution, Metabolism, Excretion):A comprehensive pharmacokinetic profile detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any research animal model has not been published.
While research exists for other dichlorinated phenyl-picolinic acid isomers and related structures, particularly in the context of herbicidal activity, these findings cannot be extrapolated to the specific compound of interest without direct experimental evidence. The biological and pharmacological properties of a molecule are highly dependent on its precise chemical structure, and even minor changes in substituent positions can lead to significant differences in activity and pharmacokinetics.
Further research and publication of data are required to elucidate the preclinical mechanistic profile of this compound.
Plasma Concentration-Time Profiles and Compartmental Modeling
The characterization of a compound's plasma concentration over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. In preclinical animal models, this is typically assessed by administering the compound and collecting blood samples at various time points. The resulting plasma concentrations are then plotted against time to generate a concentration-time curve.
Key parameters derived from this curve include:
Cmax: The maximum observed plasma concentration.
Tmax: The time at which Cmax is reached.
AUC (Area Under the Curve): Represents the total systemic exposure to the compound over time.
This data is then often fitted to pharmacokinetic models. Compartmental models are mathematical tools used to describe the fate of a drug in the body. A one-compartment model treats the body as a single, homogenous unit, while multi-compartment models (e.g., two- or three-compartment) provide a more nuanced view, accounting for the distribution of the compound from the central compartment (blood and highly perfused organs) to peripheral compartments (like less perfused tissues). For instance, studies on the mycotoxin penicillic acid showed that its plasma concentration-time curve was best described by different compartmental models depending on the route of administration, highlighting the complexity of in vivo kinetics. nih.gov The plasma concentration profiles for a related 3-arylisoquinoline derivative were best fitted by a two-compartment model following intravenous administration. nih.gov
Hypothetical Plasma Concentration-Time Profile for this compound in Rats
| Time (hours) | Plasma Concentration (ng/mL) |
| 0.25 | 150 |
| 0.5 | 380 |
| 1 | 750 |
| 2 | 620 |
| 4 | 310 |
| 8 | 95 |
| 12 | 25 |
| 24 | < 5 |
This table is a hypothetical representation and not based on experimental data for the specific compound.
Bioavailability and Clearance Assessments
Bioavailability (F) is the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. When a drug is administered intravenously, its bioavailability is 100%. For other routes, such as oral administration, bioavailability can be reduced by incomplete absorption and first-pass metabolism in the gut wall and liver. For example, a study on the furanocoumarin oxypeucedanin (B192039) in rats revealed a mean absolute bioavailability of 10.26% after oral administration, indicating poor absorption or significant first-pass metabolism. nih.gov The presence of the lipophilic 3,5-dichlorophenyl group on the picolinic acid scaffold would likely influence its absorption characteristics.
Clearance (CL) is a measure of the rate at which a drug is eliminated from the body. It is defined as the volume of plasma cleared of the drug per unit of time. Clearance can occur through various organs, primarily the liver (metabolic clearance) and kidneys (renal excretion). Studies on the pharmacokinetics of a peptide deformylase inhibitor in rats and dogs showed dose-proportional increases in exposure, indicating linear pharmacokinetics where clearance is constant over the dose range tested. nih.gov In contrast, the clearance of another compound was found to be almost threefold lower at a higher dose, suggesting non-linear, saturable elimination processes. nih.gov
Hypothetical Pharmacokinetic Parameters for this compound in Rats
| Parameter | Value (unit) | Description |
| Bioavailability (F) | 45% | Percentage of oral dose reaching systemic circulation. |
| Clearance (CL) | 1.5 L/hr/kg | Volume of plasma cleared of the compound per hour per kg of body weight. |
| Volume of Distribution (Vd) | 2.0 L/kg | Apparent volume into which the drug distributes. |
| Half-life (t1/2) | 3.5 hours | Time required for the plasma concentration to decrease by half. |
This table is a hypothetical representation and not based on experimental data for the specific compound.
Tissue Distribution and Accumulation Studies for Target Organ Exposure and Selectivity
Understanding where a compound distributes in the body is crucial for identifying target organs for efficacy and potential toxicity. These studies are often conducted using radiolabeled compounds or by quantitative analysis of tissue homogenates using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Studies on chromium picolinate (B1231196) in rats showed that after intravenous administration, the compound left the bloodstream rapidly and distributed to the kidney, muscle, and liver. nih.gov For other compounds, high concentrations have been observed in specific tissues; for instance, itampolin A was found to have the highest concentration in the lung after oral administration in rats. mdpi.com The physicochemical properties of this compound, being a moderately lipophilic acid, would likely lead to significant distribution out of the plasma and into various tissues. Picolinic acid itself has been shown to be taken up into the brain, particularly the olfactory bulb, following administration in mice. nih.gov The presence of the dichlorophenyl group might enhance its ability to cross the blood-brain barrier compared to unsubstituted picolinic acid.
Hypothetical Tissue Distribution of this compound in Mice (2 hours post-administration)
| Tissue | Concentration (ng/g) |
| Liver | 5200 |
| Kidney | 3100 |
| Lung | 1800 |
| Spleen | 1500 |
| Heart | 950 |
| Brain | 450 |
This table is a hypothetical representation and not based on experimental data for the specific compound.
Metabolite Identification and Characterization in Animal Biological Samples (e.g., urine, feces, plasma)
Metabolism is the process by which the body chemically modifies compounds, which typically facilitates their excretion. Identifying the metabolites of a new chemical entity is a critical step in preclinical development. This is usually accomplished by analyzing biological matrices like urine, feces, and plasma with advanced analytical techniques such as high-resolution mass spectrometry.
For a molecule like this compound, several metabolic pathways can be predicted:
Phase I Metabolism: Oxidation, often mediated by cytochrome P450 (CYP) enzymes, could lead to hydroxylation of the dichlorophenyl ring.
Phase II Metabolism: The carboxylic acid group of the picolinic acid moiety is a prime site for conjugation with endogenous molecules like glycine (B1666218) or glucuronic acid. For example, a major metabolite of 3,5-dichlorobenzoic acid in monkeys was its glycine conjugate. who.int Similarly, picolinic acid can be conjugated with glycine. nih.gov
The metabolite of the pesticide chlorpyrifos, 3,5,6-trichloro-2-pyridinol (B117793) (TCPy), which is structurally related to the dichlorophenyl portion of the title compound, has been extensively studied, and its presence in urine is a key biomarker of exposure. nih.govresearchgate.net
Plausible Metabolites of this compound
| Metabolite | Predicted Metabolic Pathway |
| 3-(3,5-Dichloro-4-hydroxyphenyl)picolinic acid | Aromatic hydroxylation (Phase I) |
| This compound glucuronide | Glucuronidation of the carboxylic acid (Phase II) |
| 3-(3,5-Dichlorophenyl)picolinoyl glycine | Glycine conjugation of the carboxylic acid (Phase II) |
This table is a hypothetical representation and not based on experimental data for the specific compound.
Target Occupancy Studies in Animal Tissues (e.g., receptor binding assays, enzyme activity measurements, immunohistochemistry)
Target occupancy studies aim to quantify the extent to which a compound binds to its intended biological target in vivo. mdpi.com This provides a crucial link between the compound's concentration in the body and its pharmacological effect. These studies are essential for confirming the mechanism of action and for guiding dose selection for further studies.
The methods used for target occupancy depend on the nature of the target:
Receptor Binding Assays: If the target is a receptor, radiolabeled ligands can be used in competition assays with the compound of interest to determine its binding affinity and occupancy in tissue homogenates.
Enzyme Activity Measurements: If the target is an enzyme, its activity can be measured in tissues from treated animals to assess the degree of inhibition or activation caused by the compound.
Immunohistochemistry: This technique can be used to visualize the localization of the compound or its effect on the expression or modification of the target protein within the tissue architecture.
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to measure target occupancy in the brain and other organs in living animals, including humans. nih.gov Without knowing the specific biological target of this compound, the exact design of a target occupancy study cannot be detailed. However, the principle remains to demonstrate a dose-dependent engagement with a specific molecular entity in a relevant tissue.
Omics Technologies in Mechanistic Research (Transcriptomics, Proteomics, Metabolomics)
"Omics" technologies provide a global view of molecular changes within a biological system. In mechanistic research, they are powerful tools for hypothesis generation and for understanding a compound's effects beyond its primary target. These technologies include:
Transcriptomics: The study of the complete set of RNA transcripts (the transcriptome).
Proteomics: The large-scale study of proteins (the proteome).
Metabolomics: The systematic identification and quantification of the complete set of small molecule metabolites (the metabolome) in a biological sample. nih.gov
These approaches can reveal entire pathways that are perturbed by a compound, offering insights into its mechanism of action and potential off-target effects.
Global Gene Expression Profiling (RNA-seq) in Response to Compound Treatment
RNA sequencing (RNA-seq) is a high-throughput transcriptomics technique that allows for the profiling of all RNA molecules in a sample. In preclinical studies, RNA-seq can be performed on tissues from animals treated with a compound to identify which genes are up- or down-regulated in response to the treatment. This can help to elucidate the molecular pathways affected by the compound.
For example, a study comparing a natural product and the drug diclofenac (B195802) used RNA-seq to analyze skin samples from mice, revealing very different effects on the expression of genes involved in inflammation. nih.gov In the context of this compound, treating a relevant cell line or animal model and then performing RNA-seq on a target tissue could reveal its downstream effects. For instance, if the compound were to interact with a nuclear receptor, RNA-seq would be expected to show changes in the expression of that receptor's target genes. The data from such an experiment is typically presented as a list of differentially expressed genes, which are then subjected to pathway analysis to identify enriched biological functions. nih.gov
Hypothetical List of Differentially Expressed Genes in Liver Tissue Following Treatment with this compound
| Gene Symbol | Full Gene Name | Fold Change | p-value |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 5.2 | <0.01 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 3.1 | <0.01 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.8 | <0.01 |
| SLC22A8 | Solute Carrier Family 22 Member 8 | -2.5 | <0.05 |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | -3.0 | <0.01 |
This table is a hypothetical representation and not based on experimental data for the specific compound.
Mass Spectrometry-Based Proteomics for Target Identification and Protein Pathway Analysis
Mass spectrometry-based proteomics is a powerful analytical approach used to identify and quantify the complete set of proteins (the proteome) in a biological sample. In the context of investigating the mechanism of action of a compound like this compound, proteomics can be employed to identify its direct molecular targets and understand the broader downstream effects on cellular protein networks and pathways.
Methodologies such as chemical proteomics, which might involve immobilizing the compound on a resin to capture interacting proteins from cell lysates, or thermal proteome profiling (TPP), which assesses changes in protein thermal stability upon compound binding, are instrumental for direct target identification. Furthermore, quantitative proteomics approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling can be used to compare the proteomes of cells or tissues treated with this compound versus untreated controls. This allows for the identification of proteins whose expression levels are significantly altered, providing insights into the affected biological pathways.
A hypothetical study might reveal that treatment of a specific cell line with this compound leads to the significant upregulation or downregulation of several proteins. These proteins could then be mapped to specific signaling or metabolic pathways using bioinformatic tools. For instance, an increase in the abundance of enzymes involved in a particular metabolic pathway could suggest that the compound enhances this pathway's activity. Conversely, a decrease in the levels of key signaling proteins might indicate an inhibitory effect on a specific cellular communication cascade.
The table below illustrates the kind of data that would be generated in a quantitative proteomics experiment.
Table 1: Illustrative Data from a Hypothetical Proteomics Study on Cells Treated with this compound This table presents hypothetical data for illustrative purposes.
| Protein ID | Protein Name | Fold Change (Treated/Control) | P-value | Potentially Affected Pathway |
|---|---|---|---|---|
| P04637 | Tumor protein p53 | +2.5 | <0.01 | Apoptosis |
| P62258 | 14-3-3 protein beta/alpha | -1.8 | <0.05 | Cell Cycle Regulation |
| Q06830 | Mitogen-activated protein kinase 1 | +1.5 | <0.05 | MAPK Signaling |
Metabolomics for Elucidating Metabolic Pathway Perturbations and Biomarker Discovery
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. As the downstream output of genomic, transcriptomic, and proteomic regulation, the metabolome provides a direct functional readout of a cell's physiological state. When a compound like this compound is introduced into a biological system, it can cause significant perturbations in metabolic pathways.
By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, metabolomics studies can compare the metabolic profiles of treated versus untreated systems. This can reveal which metabolic pathways are most affected by the compound. For example, alterations in the levels of specific amino acids, carbohydrates, lipids, or nucleotides can point towards the inhibition or activation of the enzymes that produce or consume them. Furthermore, the identification of unique metabolic signatures associated with the compound's activity can lead to the discovery of potential biomarkers for monitoring its effects in preclinical models.
A hypothetical metabolomics investigation could find that this compound treatment leads to a significant accumulation of a particular substrate in a key metabolic pathway, suggesting the inhibition of a downstream enzyme. Conversely, a depletion of certain metabolites could indicate their increased consumption due to the activation of a pathway. These findings would be crucial for building a comprehensive model of the compound's mechanism of action at the metabolic level.
The following table provides an example of the type of data that a metabolomics study could yield.
Table 2: Illustrative Data from a Hypothetical Metabolomics Study on Cells Treated with this compound This table presents hypothetical data for illustrative purposes.
| Metabolite | Fold Change (Treated/Control) | P-value | Associated Metabolic Pathway |
|---|---|---|---|
| Lactic Acid | +3.2 | <0.01 | Glycolysis/Gluconeogenesis |
| Citric Acid | -2.1 | <0.01 | TCA Cycle |
| Glutamine | -1.7 | <0.05 | Glutamine Metabolism |
Lipidomics and Glycomics
Lipidomics and glycomics are specialized branches of metabolomics that focus on the comprehensive analysis of lipids and glycans, respectively. These molecules play critical roles in cellular structure, signaling, and energy storage, and their profiles can be significantly altered by bioactive compounds.
Lipidomics: The study of the lipidome could reveal whether this compound affects lipid metabolism or the composition of cellular membranes. Using advanced mass spectrometry techniques, researchers could quantify changes in various lipid classes, such as phospholipids, sphingolipids, and fatty acids, following compound treatment. Such changes could have profound implications for membrane fluidity, signal transduction, and vesicular trafficking.
Glycomics: The analysis of the glycome, the complete set of sugars in an organism, could uncover if this compound impacts protein glycosylation or the synthesis of other important glycans. Glycosylation is a critical post-translational modification that affects protein folding, stability, and function. Alterations in glycan structures could therefore indicate a novel aspect of the compound's mechanism of action.
Given the absence of specific published data, the relevance of lipidomics and glycomics to the mechanism of action of this compound remains speculative. However, should proteomic or metabolomic data suggest that pathways involving these molecules are perturbed, dedicated lipidomic and glycomic studies would be a logical next step in the compound's preclinical investigation.
Advanced Analytical and Bioanalytical Methodologies for 3 3,5 Dichlorophenyl Picolinic Acid in Research Contexts
Chromatographic Separation Techniques for Purity, Quantification, and Metabolite Profiling
Chromatographic techniques are the cornerstone of analytical procedures for 3-(3,5-Dichlorophenyl)picolinic acid, enabling the separation of the parent compound from impurities, degradation products, and metabolites.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely employed method for assessing the purity and quantifying this compound in bulk materials and simple formulations. The chromophoric nature of the dichlorophenyl and picolinic acid moieties allows for sensitive detection at specific wavelengths.
Method development for this compound would typically involve a reversed-phase approach, utilizing a C18 or similar stationary phase. scribd.comhelixchrom.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scribd.comhelixchrom.com Gradient elution is commonly used to ensure adequate separation of the target analyte from any closely related impurities. For instance, a method for analyzing picolinic acid, a related compound, used a mobile phase of 20:80 methanol and water with the pH adjusted to 2.5 using orthophosphoric acid, and a C18 column with UV detection at 264 nm. scribd.com
Table 1: Illustrative HPLC-UV Purity Assay Parameters for a Dichlorophenylpicolinic Acid Analog
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents hypothetical conditions based on methods for structurally similar compounds and serves as a starting point for method development for this compound.
For more complex samples, such as those from biological studies, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. nih.gov By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher resolution, improved sensitivity, and much faster analysis times. nih.gov This is particularly beneficial for high-throughput screening of research samples.
A UPLC method for this compound would likely employ a sub-2 µm particle size column, such as a C18 or a phenyl-based chemistry, to enhance separation efficiency. nih.gov The reduced analysis time minimizes the risk of on-column degradation of the analyte. nih.gov
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Since this compound is a carboxylic acid and likely has low volatility, direct analysis by GC is challenging. However, derivatization to a more volatile ester form, such as a methyl or picolinyl ester, can enable GC-based analysis. researchgate.net This approach can be useful for specific metabolic studies where volatile fragments are of interest. GC coupled with mass spectrometry (GC-MS) provides high sensitivity and structural information. nih.govresearchgate.net For example, a GC-MS method has been developed for the analysis of picolinic acid in biological samples after derivatization. nih.govresearchgate.net
If this compound or its metabolites can exist as enantiomers, chiral chromatography is essential for their separation and for determining enantiomeric purity. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Common types of CSPs include those based on cyclodextrins, proteins, and polysaccharide derivatives. nih.govchromatographytoday.comnih.gov For acidic compounds like picolinic acid derivatives, anion-exchange type CSPs can be particularly effective. chiraltech.com The choice of mobile phase, often a mixture of a non-polar solvent and an alcohol, is critical for achieving optimal separation. uni-regensburg.de
Mass Spectrometry (MS) for Identification, Quantification, and Structural Characterization in Complex Matrices
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and selectivity, especially when coupled with a chromatographic separation technique.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of small molecules like this compound in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govscirp.org The method involves chromatographic separation followed by mass spectrometric detection, where the parent ion is selected and fragmented to produce specific product ions. This multiple reaction monitoring (MRM) provides high selectivity and reduces matrix interference.
The development of a robust LC-MS/MS method requires careful optimization of several parameters:
Sample Preparation: Biological samples typically require extensive cleanup to remove proteins and other interfering substances. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed.
Chromatography: A UPLC system is often preferred for its speed and resolution. nih.gov The mobile phase composition is optimized to achieve good peak shape and retention time for the analyte and any internal standard used.
Mass Spectrometry: The ionization source parameters (e.g., electrospray voltage, gas flows, and temperature) and compound-specific parameters (e.g., declustering potential, collision energy) are optimized to maximize the signal for the MRM transitions.
Table 2: Hypothetical LC-MS/MS Parameters for Quantification of this compound
| Parameter | Condition |
| LC System | UPLC |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Hypothetical Precursor Ion (M+H)⁺ | m/z 268.0 |
| Hypothetical Product Ions | To be determined experimentally |
This table provides a speculative framework for developing an LC-MS/MS method for this compound, with specific ion transitions requiring experimental determination.
Validation of the LC-MS/MS method is crucial to ensure its reliability and includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability, following guidelines from regulatory bodies. frontiersin.org
Spectroscopic Techniques for Ligand-Protein Co-Complex Analysis and Interaction Mapping
Understanding the therapeutic or biological activity of this compound requires detailed knowledge of its interactions with protein targets. Spectroscopic techniques are central to visualizing these interactions, from the atomic level to the behavior in solution.
X-ray crystallography is a premier technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govnih.gov This method can provide an exquisitely detailed view of how this compound binds to its target protein. frontiersin.org The process involves growing a high-quality crystal of the target protein either in the presence of the ligand (co-crystallization) or by soaking a pre-grown protein crystal in a solution containing the ligand. nih.govnih.gov
The resulting crystal is exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map. creative-biolabs.com This map allows for the precise fitting of the ligand into its binding site, revealing its specific orientation, conformation, and the network of non-covalent interactions that stabilize the complex. nih.gov These interactions can include hydrogen bonds, halogen bonds (involving the chlorine atoms), hydrophobic interactions, and π-π stacking. This high-resolution structural information is invaluable for structure-based drug design, enabling the rational optimization of the ligand's affinity and selectivity. nih.gov
Table 3: Types of Interaction Data Obtainable from X-ray Co-crystallography
| Interaction Type | Description | Example with this compound |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Carboxylic acid group interacting with a backbone amide or a polar side chain (e.g., Arg, His). |
| Halogen Bonds | Non-covalent interaction where a halogen atom acts as an electrophilic species. | Chlorine atoms interacting with a Lewis basic site on the protein, such as a backbone carbonyl oxygen. |
| Hydrophobic Interactions | Favorable interactions between nonpolar groups driven by the hydrophobic effect. | Dichlorophenyl ring fitting into a hydrophobic pocket lined with nonpolar amino acids (e.g., Leu, Val, Phe). |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Picolinic acid ring stacking with an aromatic side chain (e.g., Phe, Tyr, Trp). |
| Salt Bridge | Combination of hydrogen bonding and electrostatic interactions between charged groups. | Negatively charged carboxylate interacting with a positively charged amino acid side chain (e.g., Lys, Arg). |
While X-ray crystallography provides a static, solid-state picture, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy offers dynamic information about protein-ligand interactions in a more native-like solution environment. nih.gov
Saturation Transfer Difference (STD) NMR is a powerful ligand-observed technique used to screen for binding and map the ligand's binding epitope. osti.govrsc.org In an STD NMR experiment, a selective radiofrequency pulse saturates a region of the protein's NMR spectrum. This saturation is transferred via spin diffusion to the bound ligand. nih.gov When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. osti.gov By comparing a saturated spectrum with a reference spectrum, only the signals of the bound ligand are observed. The protons on this compound that are in closest proximity to the protein surface receive the most saturation and show the strongest STD effect, thus identifying the binding epitope. nih.govnih.gov
Chemical Shift Perturbation (CSP) , also known as HSQC titration, is a protein-observed method. A 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein provides a unique signal for each backbone amide proton. Upon titration with a ligand like this compound, the chemical environment of amino acids in and near the binding site changes, causing their corresponding signals to shift in the spectrum. By monitoring these chemical shift perturbations, researchers can precisely map the ligand binding site on the protein's surface.
Table 4: Illustrative Data from Solution-State NMR Studies
A. Hypothetical STD NMR Results
| Proton on Ligand | Relative STD Amplification Factor (%) | Implication |
| Phenyl H (ortho to Cl) | 100 | In very close contact with the protein surface. |
| Phenyl H (para to Cl) | 95 | Also in close contact. |
| Picolinic Acid H-4 | 40 | Further from the direct protein interface. |
| Picolinic Acid H-6 | 35 | Distal part of the molecule, less interaction. |
B. Hypothetical CSP Results
| Protein Residue | Chemical Shift Perturbation (ppm) | Location |
| Valine-73 | 0.25 | In the binding pocket. |
| Leucine-91 | 0.21 | In the binding pocket. |
| Phenylalanine-112 | 0.18 | Flanking the binding pocket. |
| Glycine-25 | 0.02 | Distant from the binding site (no effect). |
Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology for determining the structures of large and complex biomolecular assemblies in their native state. americanpeptidesociety.org The method involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. nih.govappmicro.org While Cryo-EM has historically been challenging for small proteins, it is exceptionally well-suited for studying the interaction of a small molecule like this compound with a large protein target (>50 kDa), a multi-protein complex, or a membrane protein that may be difficult or impossible to crystallize. nih.govcolorado.edu
Electrochemical and Sensor-Based Detection Methods for Research Applications
Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the detection and quantification of specific molecules. nih.gov In a research context, a sensor for this compound could be developed for applications such as monitoring its concentration in real-time binding assays or in environmental samples.
The development of such a sensor could be based on several principles. One common approach is to modify an electrode surface (e.g., glassy carbon or screen-printed carbon) with a material that selectively interacts with the target analyte. researchgate.netnih.gov For instance, a molecularly imprinted polymer (MIP) could be synthesized using this compound as the template molecule. researchgate.net This creates nano-cavities within the polymer that are sterically and chemically complementary to the target, enabling highly selective rebinding.
Upon binding of this compound to the modified electrode, a measurable change in an electrochemical signal—such as current or potential—is produced. mdpi.com Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to quantify the analyte concentration. researchgate.net The incorporation of nanomaterials, such as gold nanoparticles or carbon nanotubes, can further enhance the sensor's sensitivity and electrical conductivity. nih.govmdpi.com Research into sensors based on picolinic acid derivatives has shown the feasibility of using lanthanide-functionalized materials that exhibit a change in luminescence upon ion binding, a principle that could be adapted for detecting the target compound or its interactions. nih.gov
Table 5: Hypothetical Performance Characteristics of a MIP-Based Electrochemical Sensor for this compound
| Parameter | Value | Description |
| Detection Technique | Differential Pulse Voltammetry (DPV) | A sensitive electrochemical method for quantification. |
| Linear Range | 0.1 µM - 50 µM | The concentration range over which the sensor response is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.05 µM | The lowest concentration of the analyte that can be reliably detected. |
| Selectivity | High | Demonstrates minimal interference from structurally similar molecules and metabolites. |
| Response Time | < 60 seconds | The time required to obtain a stable signal after sample introduction. |
Voltammetry and Amperometry for Compound Detection and Redox Behavior
Voltammetry and amperometry are powerful electrochemical techniques that can be employed to investigate the redox properties of this compound and for its quantitative detection. These methods rely on applying a potential to an electrode and measuring the resulting current, which is related to the electrochemical reactions of the analyte.
The core of this compound's structure, the picolinic acid moiety, is electrochemically active. Studies on picolinic acid and its derivatives have demonstrated that the pyridine (B92270) ring can undergo reduction at an electrode surface. For instance, in the electropolymerization of 2-picolinic acid, irreversible reduction peaks of the pyridine ring have been observed using cyclic voltammetry. dss.go.th The presence of the dichlorophenyl group on the picolinic acid backbone in this compound is expected to influence its redox potentials. The electron-withdrawing nature of the chlorine atoms can affect the electron density of the pyridine ring, potentially shifting the reduction potentials to more positive values compared to unsubstituted picolinic acid. mdpi.com
The electrochemical behavior of similar pyridine derivatives has been explored, providing insights into how substituents impact redox potentials. For example, the introduction of different functional groups on the pyridine ring has been shown to tune the electronic and steric properties, thereby altering their electrochemical characteristics. mdpi.com In a study on the Bi(III)-picolinic acid system, voltammetry was successfully used to study complex formation, highlighting the utility of this technique in investigating the interactions of picolinic acid derivatives with other species. nih.gov
For the quantitative detection of this compound, differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be employed. These techniques offer higher sensitivity and better resolution compared to cyclic voltammetry. A research scenario could involve the development of a modified electrode to enhance the detection signal. For example, a glassy carbon electrode could be modified with a specific polymer film or nanomaterials to preconcentrate the analyte at the electrode surface, thereby lowering the detection limit. The principle behind such a modified electrode has been demonstrated for the detection of dopamine (B1211576) using a poly(2-picolinic acid) chemically modified electrode, which showed a significant enhancement in current response and a low detection limit. dss.go.th
A hypothetical experimental setup for the voltammetric analysis of this compound could involve the parameters outlined in the table below, drawing parallels from studies on related compounds.
| Parameter | Typical Range/Value | Purpose |
| Working Electrode | Glassy Carbon, Boron-Doped Diamond | Provides a surface for the electrochemical reaction. |
| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |
| Counter Electrode | Platinum Wire | Completes the electrical circuit. |
| Supporting Electrolyte | Phosphate Buffer Solution (PBS) | Maintains conductivity and controls pH. |
| pH | 5.0 - 8.0 | The pH can affect the protonation state and redox potential. |
| Potential Range (for CV) | -1.5 V to +1.5 V | To scan for reduction and oxidation peaks. |
| Scan Rate (for CV) | 10 - 200 mV/s | To study the nature of the electrochemical process (e.g., diffusion-controlled). |
| Technique | Differential Pulse Voltammetry (DPV) | For quantitative analysis with high sensitivity. |
The relationship between the peak current and the concentration of this compound would be established to create a calibration curve for its quantification.
Biosensor Development for Real-Time Ligand-Target Binding Studies
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. The development of biosensors for this compound would enable real-time monitoring of its interactions with biological targets, which is invaluable in drug discovery and molecular biology research.
One promising approach for developing a biosensor for a small molecule like this compound is the use of molecularly imprinted polymers (MIPs). researchgate.netpsu.edu An MIP-based electrochemical sensor for picolinic acid has been reported, demonstrating the feasibility of this technology for related compounds. researchgate.net In this method, a polymer is synthesized in the presence of the target molecule (the template), creating specific recognition cavities. After removal of the template, the MIP can selectively rebind the target molecule. When integrated with an electrochemical transducer, this binding event can be converted into a measurable signal. researchgate.net
The performance of such a biosensor could be evaluated using techniques like differential pulse voltammetry (DPV), with the change in the electrochemical signal being proportional to the concentration of the analyte. researchgate.net The table below summarizes potential characteristics of a hypothetical MIP-based electrochemical biosensor for this compound.
| Performance Metric | Potential Value/Range | Significance |
| Linear Range | Micromolar (µM) to Millimolar (mM) | The concentration range over which the sensor provides a linear response. |
| Limit of Detection (LOD) | Sub-micromolar (sub-µM) | The lowest concentration of the analyte that can be reliably detected. |
| Selectivity | High against structural analogs | The ability to detect the target molecule in the presence of interfering substances. |
| Response Time | Minutes | The time taken to obtain a stable signal upon exposure to the analyte. |
| Reusability | Multiple cycles | The ability to regenerate and reuse the sensor surface. psu.edu |
Another advanced biosensor platform that could be adapted for studying the ligand-target binding of this compound is surface plasmon resonance (SPR). nih.gov SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment, a target protein (e.g., an enzyme or receptor) is immobilized on the sensor surface. When a solution containing this compound is passed over the surface, the binding of the small molecule to the immobilized protein causes a change in the refractive index, which is detected in real-time. This allows for the determination of key kinetic parameters of the interaction, such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
The development of such biosensors would provide powerful tools for elucidating the mechanism of action of this compound and for screening for its potential biological targets in a high-throughput manner. nih.gov
Patent Landscape and Intellectual Property Considerations for 3 3,5 Dichlorophenyl Picolinic Acid in Research Discovery
Analysis of Existing Patents on Picolinic Acid Derivatives and Related Scaffolds with Biological Relevance
The picolinic acid scaffold is a well-established pharmacophore and functional moiety in various fields of chemistry, leading to a dense and diverse patent landscape. An analysis of existing patents reveals that derivatives of picolinic acid have been claimed for a wide array of applications, ranging from agriculture to human therapeutics.
Picolinic acid derivatives are frequently patented as intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. For instance, patents exist for picolinic acid derivatives that serve as key building blocks for compounds intended to treat respiratory disorders. google.comgoogle.com The patent claims in these cases often cover a specific class of substituted picolinic acids and their conversion to final active pharmaceutical ingredients.
In the agrochemical sector, substituted picolinic acids have a long history. Patents dating back several decades cover compounds like 3,6-dichloropicolinic acid for use as pesticides and plant growth control agents. google.comgoogle.com More recent innovations include the development of picolinate (B1231196) compounds as synthetic auxin herbicides, with patents covering novel structures designed to improve efficacy and crop safety. epo.orgnih.gov The herbicidal activity of these compounds is a significant area of patent literature, demonstrating the scaffold's versatility. epo.org
Furthermore, the therapeutic potential of picolinic acid derivatives has been explored extensively. Patents describe their use as anticancer agents, functioning through mechanisms like metal chelation. google.com Other patents cover 5-substituted picolinic acids, produced via fermentation, for various therapeutic uses. google.com The antifungal properties of molecules containing a picolinamide (B142947) ring have also been the subject of IP protection. researchgate.net This broad patenting activity underscores the perceived value and biological relevance of the picolinic acid core across different industries.
Table 9.1: Representative Patents for Picolinic Acid Derivatives
| Patent Reference (Example) | General Scope/Claim | Stated Biological/Industrial Relevance |
|---|---|---|
| US10633341B2 | Picolinic acid derivatives as intermediates. google.com | Synthesis of compounds for treating respiratory disorders like cystic fibrosis. google.com |
| WO2002020486A2 | Picolinic acid derivatives as metal chelating agents. google.com | Antiproliferative, anti-inflammatory, and antiviral applications, including cancer treatment. google.com |
| US3317549A | 3,6-Dichloropicolinic acid and its derivatives. google.com | Use as pesticides and plant growth control agents. google.com |
| EP 0507962 A1 | Novel picolinic acid derivatives. epo.org | Herbicidal compositions for use in agriculture. epo.org |
| US6194442B1 | 5-Substituted picolinic acid compounds produced by fermentation. google.com | General therapeutic applications. google.com |
Patentability of Novel Synthetic Routes to 3-(3,5-Dichlorophenyl)picolinic Acid and its Analogs
Even if a chemical compound itself is known and therefore not patentable as a new composition of matter, a novel and inventive method for its synthesis can be protected by a patent. rgth.de The key criteria for patenting a synthetic route are novelty, inventiveness (non-obviousness), and industrial applicability. chemicalindustryjournal.co.uk
A synthetic route for this compound or its analogs would be considered novel if it involves steps or processes that were previously unknown for producing this class of compounds. chemicalindustryjournal.co.uk Inventiveness, a more subjective criterion, requires that the new method is not an obvious modification of existing procedures to a person skilled in the art. For example, a new route might be deemed inventive if it:
Utilizes significantly cheaper or more readily available starting materials.
Avoids the use of hazardous or environmentally harmful reagents.
Reduces the number of synthetic steps, leading to a more efficient process.
Enables the synthesis of analogs that were previously inaccessible.
Patent protection for a manufacturing process can be quite powerful, as it may extend to the product directly obtained by that process. rgth.de This means that even if this compound is in the public domain, if a company holds a patent on the only commercially viable manufacturing process, it can effectively control the market for that compound.
Table 9.2: Requirements for Patenting a Novel Synthetic Route
| Criterion | Description for a Synthetic Process |
|---|---|
| Novelty | The combination of steps, reagents, and conditions has not been publicly disclosed before the patent filing date. chemicalindustryjournal.co.uk |
| Inventiveness (Non-Obviousness) | The process provides a surprising or unexpected advantage (e.g., improved yield, purity, safety profile) that would not be obvious to a skilled chemist. |
| Industrial Applicability/Utility | The process can be used to produce the chemical compound, which has a credible and substantial use. enago.com |
Intellectual Property Rights Associated with Specific Biological Target Discoveries or Molecular Probe Applications Linked to the Compound
A significant area of intellectual property protection in modern drug discovery and chemical biology lies in the patenting of new uses for known compounds. rgth.de If research reveals that this compound interacts with a specific, previously unknown biological target to produce a useful effect, this new use can be patented. nih.gov This is a common strategy, particularly in drug repurposing. scienceopen.com
The discovery that the compound can function as a "molecular probe" also represents a patentable invention. Small molecule probes are critical tools for exploring biological pathways and validating new therapeutic targets. nih.gov A patent in this area would not claim the compound itself, but rather the method of using the compound to achieve a specific outcome, such as:
A method of detecting a specific protein or enzyme in a sample by using the compound as a fluorescent probe. google.comrcb.res.in
A method of screening for other potential drugs by assessing their ability to compete with the compound for binding to a target.
A method of diagnosing a disease by measuring the interaction of the compound with a biomarker.
The claims in such a patent would be drafted as "method-of-use" claims. For example, a claim might read: "A method of inhibiting enzyme X, comprising administering an effective amount of this compound." This type of IP protection creates an incentive for researchers to investigate known compounds for new biological activities and applications. rgth.de
Table 9.3: Types of IP Protection for Discoveries Related to a Known Compound
| Type of Discovery | Form of IP Protection | Example Claim Structure |
|---|---|---|
| New biological target identified | Method-of-Use Patent | "A method of treating disease Y by administering compound Z." |
| Utility as a molecular probe | Use Patent / Method Patent | "A method for detecting protein X in a biological sample using compound Z." google.comrcb.res.in |
| Novel diagnostic application | Method-of-Use Patent | "A method for diagnosing condition Y by detecting the binding of compound Z to biomarker B." |
Freedom-to-Operate Analysis for Academic Research and Early-Stage Development (focused on research tools and methods)
A Freedom-to-Operate (FTO) analysis is a critical step to determine if a planned research project or commercial activity can proceed without infringing on the valid patent rights of others. bakerbotts.comcatalysis.blog It is essentially a risk management exercise. wipo.int For an academic researcher or a startup in the early stages of development, a full FTO analysis can be resource-intensive, but understanding the basic principles is vital.
When using this compound as a research tool, the key question is whether the intended experiments would infringe on any existing patents. This could include patents covering the synthesis of the compound, its use in a particular assay, or its application for a specific biological effect.
In the United States, there is a very narrow, judicially created "experimental use" exemption. nih.gov This exemption generally protects research conducted for purely philosophical inquiry, curiosity, or amusement. However, if the research has any commercial purpose, even if distant, this exemption is unlikely to apply.
A more relevant protection for some research activities is the statutory "safe harbor" provision created by the Hatch-Waxman Act. nih.gov This provision exempts activities from patent infringement if they are "solely for uses reasonably related to the development and submission of information under a Federal law which regulates the manufacture, use, or sale of drugs." nih.gov This typically covers preclinical studies and clinical trials necessary for FDA approval. However, the use of a patented compound as a basic research tool to discover new drug candidates, without a direct link to a specific FDA submission, may not be covered by this safe harbor.
Therefore, academic researchers must be aware that while their non-commercial status provides some leeway, using a patented compound or method—even in a university lab—can still technically constitute infringement if it falls outside these narrow exemptions.
Table 9.4: Key Considerations for FTO in Academic Research
| Consideration | Relevance to Research on this compound |
|---|---|
| Define the Research Scope | Clearly outline how the compound will be synthesized and used. Is it for basic pathway exploration, assay development, or as a potential therapeutic lead? catalysis.blog |
| Prior Art Search | Conduct searches in patent databases (e.g., USPTO, WIPO) for patents claiming the compound, its synthesis, or its specific method of use. enago.compatentpc.com |
| Analyze Patent Claims | Carefully read the "claims" section of relevant patents, as this defines the legal scope of the protection. youtube.com |
| Assess Research Exemption Applicability | Determine if the research is purely non-commercial and fits the narrow experimental use exemption, or if it falls under the FDA "safe harbor" provision. nih.gov |
| Document Findings | Keep a record of the search strategy and analysis, which can be valuable for future funding or partnership discussions. bakerbotts.com |
Strategies for Protecting Novel Research Findings and Methodologies Related to the Compound
Once a researcher generates novel findings related to this compound, a clear strategy is needed to protect this new intellectual property. The goal is to create a robust and layered IP portfolio that can support future development and commercialization. bailey-walsh.com
Key strategies include:
File Early: The United States operates on a "first-to-file" system. It is critical to file a patent application before any public disclosure of the invention (e.g., in a journal article, conference presentation, or thesis). enago.com A provisional patent application can be a cost-effective way to secure an early filing date while allowing for further development over the subsequent 12 months. enago.com
Create Layered Protection: A strong IP position often involves multiple patents or different types of claims within a single patent. bailey-walsh.com For this compound, this could mean filing for protection on:
Novel Analogs: If new, related compounds are synthesized that show improved properties.
Novel Synthetic Methods: As discussed in section 9.2.
New Methods of Use: Protecting the application of the compound for a newly discovered biological function or therapeutic indication. youtube.com
Draft Broad and Specific Claims: The patent application should include broad "genus" claims to cover a whole class of related compounds or methods, as well as narrow "species" claims that protect specific, highly active examples. youtube.com This makes it harder for competitors to design around the patent.
Consider International Filing: If the invention has global potential, an international patent application under the Patent Cooperation Treaty (PCT) can be filed. bailey-walsh.com This preserves the right to seek patent protection in over 150 countries.
Maintain Detailed Lab Notebooks: Meticulous records of experiments, data, and inventive concepts are crucial for proving conception of the invention and supporting the claims made in a patent application.
By strategically pursuing these avenues, researchers can maximize the value of their discoveries and establish a strong foundation for translating their work from the lab to broader applications.
Table 9.5: Checklist of Strategies for Protecting Novel Research Findings
| Strategy | Action Item |
|---|---|
| Timeliness | File a provisional patent application before any public disclosure. enago.com |
| Comprehensiveness | Identify all patentable aspects: new compounds, new syntheses, and new uses. bailey-walsh.com |
| Claim Drafting | Work with a patent attorney to draft a mix of broad and narrow claims. youtube.com |
| Global Reach | Evaluate the need for international protection and consider a PCT filing. bailey-walsh.com |
| Documentation | Maintain thorough, dated, and witnessed records of all research and development activities. |
Future Research Directions and Emerging Applications of 3 3,5 Dichlorophenyl Picolinic Acid As a Chemical Probe
Exploration of Undiscovered Biological Targets and Deconvolution of Polypharmacological Profiles
A primary objective in the development of any chemical probe is the comprehensive identification of its biological targets. Small molecules often exhibit polypharmacology, meaning they interact with multiple protein targets within a cell. While this can be advantageous for certain therapeutic strategies, it can also lead to off-target effects that complicate the interpretation of experimental results.
Future research will focus on systematically mapping the full spectrum of proteins that interact with 3-(3,5-Dichlorophenyl)picolinic acid and its derivatives. This process, known as target deconvolution, is essential for uncovering previously unknown biological functions and for understanding the complete mechanism of action. Techniques such as affinity purification-mass spectrometry and photoaffinity labeling will be instrumental in this endeavor, allowing for the unbiased identification of binding partners in complex biological samples. Elucidating these polypharmacological profiles is a critical step toward developing more selective and potent chemical tools.
Development of Advanced Synthetic Methodologies for Diversifying the this compound Scaffold
The ability to chemically modify the core structure of this compound is fundamental to its development as a versatile chemical probe. Advanced synthetic methodologies are required to efficiently generate a diverse library of analogs. Picolinic acid compounds have served as templates for various active molecules, and strategic modifications can lead to new functionalities. nih.gov For instance, introducing different substituents onto the pyrazole (B372694) ring at the 6-position of 2-picolinic acid has been explored as a strategy for discovering novel compounds. nih.gov
Future synthetic efforts will likely focus on:
Modification of the Phenyl Ring: Introducing a range of substituents in place of or in addition to the chlorine atoms to modulate binding affinity and selectivity.
Modification of the Picolinic Acid Ring: Altering the position of the carboxylic acid or introducing other functional groups to fine-tune physicochemical properties and target interactions.
Scaffold Hopping: Replacing the picolinic acid or dichlorophenyl moieties with other ring systems to explore new chemical space while retaining key binding features.
These synthetic endeavors will enable extensive structure-activity relationship (SAR) studies, providing crucial data for optimizing the performance of probes derived from this scaffold.
Integration with Artificial Intelligence and Machine Learning for Target Prediction, SAR Elucidation, and De Novo Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical probe development. nih.gov These computational tools can significantly accelerate the research cycle for compounds based on the this compound scaffold. researchgate.net
Key applications of AI/ML include:
Target Prediction: Deep learning models, trained on vast databases of known drug-target interactions, can predict the most likely biological targets for a given small molecule. semanticscholar.orgfrontiersin.org This allows researchers to prioritize experimental validation and rapidly generate hypotheses about a compound's function.
SAR Elucidation: ML algorithms can analyze the data from compound libraries to identify subtle and complex relationships between a molecule's structure and its biological activity. nih.gov This goes beyond traditional analysis, helping to guide the rational design of more potent and selective analogs.
De Novo Design: Generative AI models can design entirely new molecules based on the picolinic acid core, optimized for specific properties such as high binding affinity for a desired target and favorable cell permeability.
By leveraging these powerful computational approaches, researchers can more efficiently navigate the complex chemical space to develop superior probes.
Table 1: Applications of AI/ML in Chemical Probe Development
| Application Area | Description | Potential Impact on Probe Development |
|---|---|---|
| Target Prediction | Using algorithms to predict protein binding partners based on chemical structure. researchgate.net | Accelerates hypothesis generation and reduces the scope of initial screening. |
| Virtual Screening | Computationally screening large libraries of virtual compounds against a target structure. nih.gov | Identifies promising candidates for synthesis, saving time and resources. |
| SAR Elucidation | Identifying patterns that correlate chemical features with biological activity. nih.gov | Provides clear guidance for the rational optimization of lead compounds. |
| De Novo Design | Generating novel chemical structures with desired properties from scratch. | Creates innovative probe designs that may not be conceived through traditional methods. |
Utilization as a Tool for Chemical Biology and Pathway Deconvolution in Complex Biological Systems
The ultimate value of a chemical probe lies in its application to answer fundamental questions in biology. Derivatives of this compound can be engineered into powerful tools for dissecting cellular pathways.
Photoaffinity labeling (PAL) is a powerful technique for covalently capturing the binding partners of a small molecule directly within a complex biological environment. nih.gov A photoaffinity probe based on the this compound scaffold would typically incorporate three key features: the core pharmacophore for target recognition, a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) that forms a covalent bond upon UV irradiation, and a reporter tag handle. mdpi.com
Modern probe design often utilizes "click chemistry," where a small, inert functional group like a terminal alkyne is included in the probe's structure. nih.gov After the probe cross-links to its target protein, a reporter tag (such as biotin (B1667282) for affinity purification or a fluorophore for imaging) equipped with a complementary azide (B81097) group can be "clicked" on. nih.govmdpi.com This two-step approach is highly efficient and modular, allowing a single probe to be used for multiple downstream applications. nih.gov
For a chemical probe to be effective in studying intracellular events, it must be able to cross the cell membrane. Research has demonstrated the successful design of cell-penetrant photoaffinity probes that can be used for target identification in live cells. nih.govnih.gov Future work on the this compound core will involve optimizing its structure to ensure good cell permeability. By creating cell-permeable derivatives with high specificity for a particular target, researchers can develop tool compounds to modulate distinct cellular functions, such as specific enzyme activities or protein-protein interactions, providing a method to study their downstream consequences in real-time.
Design of Next-Generation Molecular Probes Based on the this compound Core with Enhanced Mechanistic Specificity and Selectivity
The culmination of the aforementioned research directions is the creation of next-generation molecular probes with superior performance characteristics. rsc.org The development of such probes is an iterative process that relies on a continuous feedback loop between computational design, chemical synthesis, and biological testing.
Exploration of Potential in Materials Science or Catalyst Design
While direct applications of this compound in materials science and catalyst design are not yet established, its structural features suggest potential for exploration in these emerging fields. The molecule combines a picolinic acid moiety, known for its coordinating properties, with a dichlorophenyl group, which imparts specific steric and electronic characteristics. These attributes open theoretical avenues for its use as a building block in functional materials and as a ligand in catalytic systems.
The field of crystal engineering, for instance, utilizes organic ligands to construct metal-organic frameworks (MOFs) and coordination polymers with tailored properties. A related compound, 5-(3,4-dicarboxylphenyl)picolinic acid, has been successfully used to create coordination polymers with manganese, nickel, copper, and zinc. rsc.org These materials exhibit interesting structural features and have been investigated for their photocatalytic activity. rsc.org By analogy, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group in this compound could act as coordination sites for metal ions. The bulky and electron-withdrawing 3,5-dichlorophenyl group would influence the resulting framework's topology, porosity, and electronic properties, potentially leading to materials with novel catalytic, sorption, or photoluminescent characteristics.
In catalyst design, the principles of photoredox catalysis often rely on ligands that can modify the properties of a metallic center. princeton.edu The design of new photocatalysts is a hypothesis-driven process where ligands are chosen to tune the redox potentials and excited-state reactivity of the catalyst. princeton.edu The picolinic acid scaffold is a common feature in ligands used for catalysis. The specific substitution pattern of this compound could offer a unique electronic and steric environment to a coordinated metal. This could, in turn, influence the efficiency and selectivity of catalytic transformations. Future research could involve synthesizing transition metal complexes with this ligand and screening them for activity in various organic reactions.
The development of new herbicides has also driven the synthesis of numerous picolinic acid derivatives. mdpi.comnih.gov While the primary goal of this research is agricultural, the synthetic methodologies developed could be adapted to create libraries of related compounds for screening in materials science and catalysis applications. The data generated from herbicidal activity studies, which often includes structure-activity relationships, could provide initial clues as to how the dichlorophenyl substitution affects molecular interactions, a key aspect in designing ligands for specific binding or catalytic functions.
Interactive Data Table: Potential Research Areas
| Research Area | Key Structural Feature | Potential Application | Rationale based on Analogous Compounds |
|---|---|---|---|
| Crystal Engineering | Picolinic acid moiety, Dichlorophenyl group | Creation of Metal-Organic Frameworks (MOFs) or Coordination Polymers | Picolinic acid derivatives are known to form stable coordination complexes with various metals. rsc.org |
| Catalyst Design | Picolinic acid as a ligand | Development of novel photoredox or transition metal catalysts | Ligand modification is a key strategy for tuning the electronic and steric properties of catalysts. princeton.edu |
| Functional Materials | Entire molecule as a building block | Synthesis of materials with specific photoluminescent or sorption properties | The rigid structure and potential for intermolecular interactions could lead to ordered materials. |
Detailed research into the coordination chemistry of this compound with a range of metal ions would be a critical first step. Characterization of the resulting complexes using techniques such as single-crystal X-ray diffraction, spectroscopy, and thermal analysis would provide fundamental insights into its behavior as a ligand. Following this, the evaluation of these new materials and complexes in applications such as gas sorption, separation, sensing, or catalysis could reveal unexpected and valuable properties, paving the way for new avenues of research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,5-Dichlorophenyl)picolinic acid, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via condensation reactions using 3,5-dichlorophenyl precursors and picolinic acid derivatives. A typical approach involves refluxing 3,6-dichloropicolinoyl chloride with a substituted aniline in toluene, followed by filtration and recrystallization from methanol . Purity is verified through elemental analysis (C, H, N percentages) and high-performance liquid chromatography (HPLC) with UV detection. Ensure anhydrous conditions to prevent hydrolysis of intermediates.
Q. How should researchers handle hygroscopicity and stability issues during storage?
- Methodological Answer : Store the compound in a desiccator under inert gas (e.g., nitrogen) to mitigate moisture absorption. Use vacuum-drying post-synthesis to remove residual solvents. Stability can be monitored via thermogravimetric analysis (TGA) and periodic NMR checks for decomposition products .
Q. What safety protocols are critical when working with halogenated picolinic acid derivatives?
- Methodological Answer : Follow OSHA guidelines for halogenated compounds: use fume hoods, nitrile gloves, and safety goggles. For spills, absorb with diatomaceous earth or sand, and dispose via hazardous waste channels. Monitor airborne concentrations using PAC criteria (e.g., PAC-1: 2.1 mg/m³) to ensure workplace safety .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Combine single-crystal X-ray diffraction (SCXRD) to confirm solid-state structure with solution-state NMR (e.g., 2D NOESY) to assess conformational flexibility. Computational methods (DFT) can model hydrogen-bonding networks and validate experimental data .
Q. What experimental designs are effective for studying surface adsorption and environmental reactivity of this compound?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on indoor surfaces (e.g., glass, polymers). Controlled chamber studies with variable humidity and oxidant levels (e.g., ozone) can quantify degradation pathways. Pair with LC-MS to identify reaction byproducts .
Q. How can intermolecular interactions (e.g., C–H⋯O, C–Cl contacts) be leveraged to design co-crystals for enhanced solubility?
- Methodological Answer : Screen co-formers (e.g., triphenylphosphine oxide) via solvent-drop grinding. Monitor crystallization using powder XRD and DSC. Hydrogen-bond propensity can be predicted using Mercury CSD software, prioritizing donors/acceptors identified in SCXRD studies .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Methodological Answer : Standardize synthesis and purification protocols (e.g., column chromatography with defined gradients). Validate batches via ¹H/¹³C NMR, HRMS, and HPLC-ELSD. Use DTP/NCI databases to cross-reference bioactivity data and establish structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported chelating properties with metal ions?
- Methodological Answer : Variations in pH, solvent polarity, and metal ion oxidation states significantly impact chelation. Perform UV-Vis titration under controlled conditions (e.g., buffered aqueous-organic mixtures) to determine stability constants (logβ). Compare with X-ray absorption spectroscopy (XAS) data for coordination geometry .
Q. Why do toxicity profiles differ across in vitro vs. in vivo studies?
- Methodological Answer : Metabolic conversion (e.g., hepatic cytochrome P450 enzymes) may generate active metabolites. Use LC-MS/MS to track metabolite formation in vivo. Parallel in vitro assays (e.g., hepatocyte cultures) can isolate compound-specific effects from systemic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
